molecular formula C37H42F2N8O4 B2521559 Posaconazole-D5

Posaconazole-D5

Cat. No.: B2521559
M. Wt: 705.8 g/mol
InChI Key: RAGOYPUPXAKGKH-XNZXKHRISA-N
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Description

Posaconazole-D5 is a useful research compound. Its molecular formula is C37H42F2N8O4 and its molecular weight is 705.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(3S,4S)-1,1,1,2,2-pentadeuterio-4-hydroxypentan-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i1D3,3D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOYPUPXAKGKH-XNZXKHRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Deuterated Posaconazole Analogs as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole is a broad-spectrum second-generation triazole antifungal agent utilized for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2][3][4][5][6] Given the variability in its oral absorption and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of posaconazole is often recommended to ensure efficacy and safety.[2][7] Accurate and precise quantification of posaconazole in biological matrices such as plasma and serum is paramount for effective TDM and pharmacokinetic studies.[8][9] This is achieved through validated bioanalytical methods, predominantly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), where the use of a stable isotope-labeled internal standard is critical.[7][9][10][11] Posaconazole-D5, a deuterated analog of posaconazole, serves this essential role.

The primary purpose of using this compound is to function as an internal standard in the quantitative analysis of posaconazole in biological samples.[12][10] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. By being chemically identical to posaconazole but with a different mass due to the deuterium atoms, this compound allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurement.

The Principle of Internal Standardization with this compound

The fundamental principle behind using this compound as an internal standard in LC-MS/MS analysis is to provide a reference compound that behaves almost identically to the analyte (posaconazole) throughout the analytical process. Any loss of analyte during sample extraction, or fluctuations in the injection volume and mass spectrometer response, will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to a more reliable quantification.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (Plasma/Serum) add_is Spike with This compound (IS) sample->add_is extraction Protein Precipitation or Solid Phase Extraction add_is->extraction lc Chromatographic Separation (LC) extraction->lc ms Mass Spectrometric Detection (MS/MS) lc->ms ratio Calculate Peak Area Ratio (Posaconazole / this compound) ms->ratio calibration Calibration Curve ratio->calibration concentration Determine Posaconazole Concentration calibration->concentration

Workflow of Bioanalytical Method Using an Internal Standard.

Experimental Protocols

The use of a deuterated internal standard like Posaconazole-D4 (a close analog to D5) is well-documented in validated LC-MS/MS methods for posaconazole quantification.[12][10] The following is a generalized experimental protocol based on published methods.

Sample Preparation

A common and efficient method for extracting posaconazole from plasma is protein precipitation.

  • Aliquoting : Transfer a small volume (e.g., 50-100 µL) of human plasma, calibrators, or quality control samples into a microcentrifuge tube.

  • Internal Standard Spiking : Add a precise volume of this compound working solution (at a known concentration) to each tube, except for blank samples.

  • Protein Precipitation : Add a precipitating agent, typically acetonitrile, often in a 3:1 or 4:1 volume ratio to the plasma.[12][13]

  • Vortexing and Centrifugation : Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography

Rapid chromatographic separation is crucial for high-throughput analysis.

  • Column : A C18 analytical column is commonly used.[11][13]

  • Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to facilitate protonation of the analyte.[10] A common composition is acetonitrile:water:formic acid (55:45:0.1, v/v/v).[10]

  • Flow Rate : A flow rate of around 0.25 mL/min is often employed.[12][10]

  • Injection Volume : A small volume, typically 5-20 µL, of the prepared sample is injected.[14]

Mass Spectrometry

Tandem mass spectrometry with electrospray ionization (ESI) in the positive ion mode is used for detection.

  • Ionization : Electrospray ionization (ESI) in positive mode.

  • Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both posaconazole and its deuterated internal standard.

    • Posaconazole Transition : The protonated molecule [M+H]⁺ of posaconazole (m/z 701.4) is selected as the precursor ion, and a specific product ion (e.g., m/z 683.3, corresponding to a loss of water) is monitored.[9]

    • This compound Transition : The protonated molecule [M+H]⁺ of this compound will have a higher mass-to-charge ratio (approximately m/z 706.4). This is selected as the precursor ion, and a corresponding product ion is monitored.

Data Presentation

The use of a deuterated internal standard allows for the development of robust and reliable bioanalytical methods. The performance of these methods is evaluated based on several parameters as summarized in the tables below, which are compiled from published studies on posaconazole quantification using deuterated internal standards.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Posaconazole

Parameter Reported Value Reference
Linearity Range 2-1000 ng/mL [12][10]
Lower Limit of Quantification (LLOQ) 2 ng/mL [12]

| Correlation Coefficient (r) | >0.999 |[10] |

Table 2: Accuracy and Precision of LC-MS/MS Methods for Posaconazole

Parameter Reported Value Reference
Inter-batch Accuracy within ±10% [12]
Intra-batch Accuracy within ±10% [12]
Inter-run Precision (%CV) 2.3-8.7% [11]

| Intra-run Precision (%CV) | <15% |[12] |

Signaling Pathways and Logical Relationships

The logical relationship in the quantification process using an internal standard is centered on the principle of ratiometric analysis, which is depicted in the diagram below.

G node_analyte Posaconazole (Analyte) Mass: m/z 701.4 (Precursor Ion) node_lcms LC-MS/MS System node_analyte->node_lcms node_is This compound (IS) Mass: m/z ~706.4 (Precursor Ion) node_is->node_lcms node_peak_analyte {Peak Area Analyte (PA_A)} node_lcms->node_peak_analyte node_peak_is {Peak Area IS (PA_IS)} node_lcms->node_peak_is node_ratio Response Ratio = PA_A / PA_IS node_peak_analyte->node_ratio node_peak_is->node_ratio node_calibration Calibration Curve (Response Ratio vs. Concentration) node_ratio->node_calibration node_result Final Concentration of Posaconazole node_calibration->node_result

Principle of Ratiometric Quantification.

Conclusion

This compound is a critical tool for researchers, clinical laboratories, and pharmaceutical development professionals involved in the study of posaconazole. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is indispensable for achieving the high levels of accuracy, precision, and robustness required for therapeutic drug monitoring and pharmacokinetic research. The detailed protocols and performance data available in the scientific literature underscore the reliability of this approach, ensuring that clinical decisions and research outcomes are based on high-quality quantitative data. The stable isotope-labeled internal standard is the gold standard for correcting analytical variability, and this compound perfectly fits this role in the bioanalysis of its non-deuterated counterpart.

References

A Technical Guide to Commercially Available Posaconazole-D5 Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Posaconazole-D5, a critical internal standard for the accurate quantification of the antifungal agent posaconazole in biological matrices. This document outlines the specifications of available standards, detailed experimental protocols for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and the rationale for its use in therapeutic drug monitoring (TDM).

Introduction to Posaconazole and the Need for an Internal Standard

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1] Due to significant inter- and intra-patient pharmacokinetic variability, therapeutic drug monitoring of posaconazole is often recommended to ensure efficacy and minimize potential toxicity.[2] Accurate quantification of posaconazole in biological matrices, such as plasma or serum, is crucial for effective TDM.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response. This compound, a deuterated form of posaconazole, serves as an ideal internal standard for LC-MS/MS-based bioanalytical methods due to its chemical and physical similarity to the unlabeled drug.[3]

Commercially Available this compound Standards

Several suppliers offer this compound for research and bioanalytical applications. The following table summarizes the key specifications of these commercially available standards.

Supplier Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Format
MedchemExpressThis compound1217785-83-5C₃₇H₃₇D₅F₂N₈O₄705.81Not specifiedSolid
Cayman ChemicalPosaconazole-d₅2649530-57-2C₃₇H₃₇D₅F₂N₈O₄705.8≥98% deuterated forms (d₁-d₅)Solid
AChemtekThis compound1217785-83-5C₃₇H₃₇D₅F₂N₈O₄705.81Not specifiedNot specified
Simson PharmaThis compound1217785-83-5C₃₇H₃₇D₅F₂N₈O₄705.81Not specifiedNot specified

Storage Conditions: It is generally recommended to store this compound powder at -20°C for long-term stability (up to 3 years).[3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Experimental Protocol: Quantification of Posaconazole in Human Plasma using LC-MS/MS

This section provides a detailed, synthesized protocol for the analysis of posaconazole in human plasma using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.[1][4][5]

Materials and Reagents
  • Posaconazole reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (blank)

Preparation of Stock and Working Solutions
  • Posaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve posaconazole reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the posaconazole stock solution in methanol to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of this compound in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) at a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting posaconazole from plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Human Plasma is 2. Add 200 µL This compound in Acetonitrile plasma->is vortex1 3. Vortex Mix is->vortex1 centrifuge 4. Centrifuge (e.g., 13,000 rpm, 10 min) vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS System supernatant->inject G cluster_pathway Ergosterol Biosynthesis Pathway Inhibition Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Demethylase Catalyzes Ergosterol Ergosterol Demethylase->Ergosterol Produces Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Posaconazole Posaconazole Posaconazole->Demethylase Inhibits

References

The Unseen Anchor: A Technical Guide to Posaconazole-D5 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its therapeutic efficacy is intrinsically linked to maintaining optimal plasma concentrations, necessitating robust and accurate bioanalytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[3][4] The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the use of an appropriate internal standard.[5][6] This technical guide delves into the core principles and practical application of Posaconazole-D5, a deuterated analog of posaconazole, and its pivotal role as an internal standard in ensuring the precision and accuracy of bioanalytical data.

Posaconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol.[7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[7]

The Role of Internal Standards in Bioanalytical Chemistry

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in sample preparation and analysis.[8] The ideal internal standard is a stable, isotopically labeled version of the analyte.[9] Deuterated standards, such as this compound, are considered the gold standard for LC-MS/MS assays due to their near-identical chemical and physical characteristics to the unlabeled analyte.[9]

Mechanism of Action of this compound as an Internal Standard

This compound is a synthetic version of posaconazole where five hydrogen atoms have been replaced with deuterium atoms.[7][9] This subtle alteration in mass does not significantly impact its chemical properties, such as polarity, solubility, and ionization potential. Consequently, this compound behaves almost identically to endogenous posaconazole throughout the analytical process, from extraction to detection.

The core of its mechanism lies in its ability to co-elute with posaconazole during liquid chromatography while being distinguishable by the mass spectrometer due to its higher mass. By tracking the ratio of the analyte signal to the internal standard signal, any variations that occur during the analytical workflow—such as inconsistencies in sample extraction recovery, injection volume, or ionization efficiency in the mass spectrometer's source—are effectively normalized. This ratiometric measurement ensures that the calculated concentration of posaconazole remains accurate and precise, even in the presence of these potential sources of error.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies employing deuterated internal standards for the bioanalytical quantification of posaconazole.

Table 1: LC-MS/MS Method Parameters for Posaconazole Quantification

ParameterMethod 1Method 2
Internal StandardPosaconazole-d4Not Specified
Calibration Range2-1000 ng/mL5.00-5000 ng/mL
Lower Limit of Quantification (LLOQ)2 ng/mL5.00 ng/mL
Inter-batch AccuracyWithin ± 10%-4.6 to 2.8%
Intra-batch AccuracyWithin ± 10%Not Reported
Inter-run PrecisionNot Reported2.3-8.7%
Intra-run PrecisionNot ReportedNot Reported
Reference[10][5]

Table 2: Performance Characteristics of a UPLC-MS/MS Method for Posaconazole

ParameterValue
Calibration Range0.014 to 12 µg/mL
Intra-run Accuracy106% ± 2%
Inter-run Accuracy103% ± 4%
Intra-run Coefficient of Variation7% ± 4%
Inter-run Coefficient of Variation7% ± 3%
Reference[3]

Experimental Protocols

Below are detailed methodologies for key experiments involved in the quantification of posaconazole using a deuterated internal standard.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting posaconazole from plasma samples.

  • Aliquot Plasma: Transfer 50 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[5]

  • Add Internal Standard and Precipitation Agent: Add a specific volume of a solution containing the internal standard (e.g., this compound) dissolved in an organic solvent like acetonitrile. A common approach is to add 150 µL of acetonitrile containing the internal standard.[10]

  • Vortex: Vortex the mixture vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative set of LC-MS/MS conditions.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for separation.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[6][10]

  • Flow Rate: A typical flow rate is between 0.25 and 0.8 mL/min.[3][10]

  • Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected onto the column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Ion Transitions: Specific precursor-to-product ion transitions are monitored for both posaconazole and this compound. For example:

    • Posaconazole: m/z 701.4 → 683.3[3]

    • This compound: The precursor ion will be shifted by +5 (m/z 706.4), and the product ion may or may not be shifted depending on the fragmentation pattern.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for posaconazole quantification.

logical_relationship Role of this compound in Correcting Analytical Variability cluster_analyte Posaconazole (Analyte) cluster_is This compound (Internal Standard) analyte_extraction Extraction Recovery analyte_injection Injection Volume analyte_ionization Ionization Efficiency ratio Peak Area Ratio (Analyte / IS) analyte_ionization->ratio is_extraction Extraction Recovery is_injection Injection Volume is_ionization Ionization Efficiency is_ionization->ratio variability Sources of Analytical Variability variability->analyte_extraction variability->analyte_injection variability->analyte_ionization variability->is_extraction variability->is_injection variability->is_ionization conclusion Accurate & Precise Quantification ratio->conclusion

Caption: How this compound corrects for analytical variability.

posaconazole_moa Posaconazole Mechanism of Action posaconazole Posaconazole lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) posaconazole->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Synthesis lanosterol_demethylase->ergosterol_synthesis Catalyzes fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->fungal_cell_membrane Maintains fungal_cell_death Fungal Cell Death fungal_cell_membrane->fungal_cell_death Disruption leads to

References

An In-depth Technical Guide to the Physical and Chemical Properties of Posaconazole-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Posaconazole-D5, a deuterated analog of the broad-spectrum antifungal agent Posaconazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction

This compound is a stable isotope-labeled version of Posaconazole, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods for therapeutic drug monitoring and pharmacokinetic studies of Posaconazole. Understanding its fundamental physical and chemical properties is crucial for its effective application in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for developing analytical methods, formulation studies, and understanding its behavior in various experimental settings.

PropertyValueReference
Chemical Name 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(3S,4S)-1,1,1,2,2-pentadeuterio-4-hydroxypentan-3-yl]-1,2,4-triazol-3-onePubChem
Molecular Formula C₃₇H₃₇D₅F₂N₈O₄Cayman Chemical
Molecular Weight 705.8 g/mol PubChem
CAS Number 1217785-83-5MedchemExpress
Appearance White to off-white solidMedchemExpress
Melting Point 170-172 °CChemicalBook
Solubility Soluble in Acetonitrile and DMSO (18.75 mg/mL with heating)Cayman Chemical, GlpBio
pKa Estimated to be similar to Posaconazole (pKa1 ≈ 3.6-4.6, pKa2 ≈ 3.6-4.6)Multiple Sources
LogP (XLogP3) 4.6PubChem
Storage Store at -20°CMedchemExpress

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point of this compound can be accurately determined using Differential Scanning Calorimetry (DSC).

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: A small amount of this compound (2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Method: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is monitored as a function of temperature.

  • Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Determination of Solubility by Shake-Flask Method

The equilibrium solubility of this compound in a specific solvent can be determined using the shake-flask method.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., acetonitrile, DMSO, or aqueous buffers) in a sealed container.

    • The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

    • The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound, which are expected to be very similar to those of Posaconazole, can be determined by potentiometric titration.

  • Principle: The compound is dissolved in a suitable solvent mixture (e.g., water-methanol) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration.

  • Method:

    • A known amount of this compound is dissolved in a mixture of water and an organic co-solvent to ensure solubility.

    • The solution is titrated with a standardized solution of hydrochloric acid or sodium hydroxide.

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.

Mechanism of Action of Posaconazole

Posaconazole, the parent compound of this compound, is a potent antifungal agent that functions by inhibiting the ergosterol biosynthesis pathway in fungi. Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The key target of Posaconazole is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme. Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth.[1][2]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Demethylation fungal_cell_membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->fungal_cell_membrane Incorporation posaconazole Posaconazole cyp51 Lanosterol 14α-demethylase (CYP51) posaconazole->cyp51 Inhibits cyp51->lanosterol

Figure 1: Mechanism of action of Posaconazole in the fungal ergosterol biosynthesis pathway.

Experimental Workflow: this compound as an Internal Standard in LC-MS Analysis

This compound is primarily used as an internal standard in the quantification of Posaconazole in biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for distinct detection by the mass spectrometer.

The following diagram illustrates a typical workflow for the use of this compound in an LC-MS/MS bioanalytical method.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma, Serum) add_is Spike with this compound (Internal Standard) sample->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection onto LC System evaporation->injection separation Chromatographic Separation (Analyte & IS co-elute) injection->separation detection Mass Spectrometric Detection (Different m/z for Analyte & IS) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio calibration_curve Calibration Curve Generation ratio->calibration_curve quantification Quantify Posaconazole Concentration calibration_curve->quantification

Figure 2: Workflow for the use of this compound as an internal standard in LC-MS/MS analysis.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Posaconazole in complex biological matrices. This guide has provided a detailed summary of its physical and chemical properties, along with standardized experimental protocols for their determination. The visualized mechanism of action and the experimental workflow further elucidate its application in antifungal research and therapeutic drug monitoring. This comprehensive information will aid researchers and drug development professionals in the effective utilization of this compound in their studies.

References

A Technical Guide to the Molecular Characteristics of Posaconazole and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weights of the broad-spectrum antifungal agent posaconazole and its deuterated analog, posaconazole-D5. This document is intended to serve as a comprehensive resource, offering detailed information on their chemical properties, the methodologies for their molecular weight determination, and the biochemical pathway central to posaconazole's therapeutic effect.

Core Molecular Data

A comparative summary of the key molecular identifiers for posaconazole and its deuterated form, this compound, is presented below. The inclusion of five deuterium atoms in the this compound structure results in a discernible increase in its molecular weight.

PropertyPosaconazoleThis compound
Chemical Formula C₃₇H₄₂F₂N₈O₄[1][2][3]C₃₇H₃₇D₅F₂N₈O₄[4][5][6][7][8]
Molecular Weight 700.8 g/mol [1][9]705.8 g/mol [4][10]
Monoisotopic Mass 700.3294 g/mol 705.3611 g/mol [10]

Determination of Molecular Weight: Experimental Protocols

The definitive determination of the molecular weights of posaconazole and this compound is achieved through mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions. Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed method for the quantification of posaconazole in biological matrices, and the principles of this technique are fundamental to confirming its molecular weight.[11][12][13][14] this compound, with its known mass difference, serves as an ideal internal standard in such assays to ensure accuracy and precision.[4]

A generalized experimental workflow for the analysis of posaconazole and the confirmation of its molecular weight using LC-MS/MS is outlined below.

Generalized LC-MS/MS Workflow for Posaconazole Analysis cluster_sample_prep Sample Preparation cluster_lc_separation Liquid Chromatography cluster_ms_detection Mass Spectrometry Sample Biological Matrix (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample onto LC Column Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Mass Analyzer 1 (Q1) (Select Precursor Ion) Ionization->MS1 CID Collision Cell (Q2) (Fragment Ion) MS1->CID MS2 Mass Analyzer 2 (Q3) (Select Product Ion) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Mass Spectrum Generation) Detector->Data_Analysis Data Acquisition

A generalized workflow for the analysis of posaconazole using LC-MS/MS.

In this process, the sample is first prepared, often involving protein precipitation to remove larger molecules. The prepared sample, containing both the analyte (posaconazole) and the internal standard (this compound), is then injected into a liquid chromatography system. The LC column separates the compounds based on their physicochemical properties. Following separation, the compounds are introduced into the mass spectrometer.

Within the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI). The protonated molecules ([M+H]⁺) of posaconazole and this compound are then selected in the first mass analyzer (Q1). These selected ions are fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). The detector measures the abundance of these specific product ions, allowing for precise quantification and confirmation of the molecular identity based on the unique mass-to-charge ratios of the parent and fragment ions.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Posaconazole exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane synthesis pathway: lanosterol 14α-demethylase.[6][8][15][16][17] This enzyme is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane integrity and fluidity.

By inhibiting lanosterol 14α-demethylase, posaconazole disrupts the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. The consequence is a disruption of the cell membrane's structure and function, ultimately inhibiting fungal growth and replication.

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by posaconazole.

Posaconazole's Inhibition of the Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol_Precursors Ergosterol Precursors Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Fungal_Cell_Membrane Posaconazole Posaconazole Posaconazole->Lanosterol_14a_demethylase Inhibition Lanosterol_14a_demethylase->Ergosterol_Precursors

Posaconazole inhibits lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

References

The Indispensable Role of Deuterated Standards in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmacology and drug development, precision and accuracy are paramount. Deuterated standards, which are molecules where one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium (²H or D), have emerged as powerful tools that significantly enhance the reliability and depth of bioanalytical studies. The substitution of hydrogen with deuterium creates a molecule that is chemically identical to the parent compound but has a higher mass. This subtle yet critical difference allows for clear differentiation in mass spectrometry, making deuterated compounds the gold standard for use as internal standards in pharmacokinetic studies, metabolic profiling, and quantitative bioanalysis. This guide provides a technical overview of the principles, applications, and methodologies associated with the use of deuterated standards in pharmacology.

The Principle of Isotopic Labeling and the Kinetic Isotope Effect

The utility of deuterated standards is rooted in their behavior during analysis. In liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency to accurately correct for variations during sample preparation and analysis.[1] A stable isotope-labeled (SIL) version of the analyte, such as a deuterated compound, is the perfect candidate for this role.[1][2]

A key phenomenon to consider is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[3] Consequently, it requires more energy to break. This can lead to a slower rate of metabolism for deuterated molecules if the C-H bond cleavage is the rate-limiting step in the metabolic pathway.[3] This effect has two major implications:

  • As an Internal Standard : The KIE is generally negligible, ensuring the deuterated standard behaves almost identically to the analyte during extraction and chromatographic separation.

  • As a Therapeutic Agent : The KIE can be intentionally leveraged to slow a drug's metabolism, potentially increasing its half-life, improving its safety profile, and reducing patient dosing frequency.[4][5] A notable example is Deutetrabenazine, an FDA-approved deuterated drug that offers a more favorable pharmacokinetic profile than its non-deuterated counterpart, tetrabenazine.[4]

Core Applications in Pharmacology

The Gold Standard for Internal Standards in Bioanalysis

The primary and most widespread application of deuterated compounds is as internal standards (IS) for quantitative bioanalysis using LC-MS/MS. Biological samples like plasma are complex matrices that can cause ion suppression or enhancement, leading to high variability in the MS signal.[2] A deuterated IS, when added to a sample at a known concentration, experiences the same matrix effects and procedural losses as the analyte. By measuring the ratio of the analyte's signal to the IS's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[2] Using a SIL-IS is considered the most effective way to correct for such matrix effects.[2]

Enhancing Pharmacokinetic (PK) Studies

Deuterated compounds have revolutionized the design and accuracy of pharmacokinetic studies, which analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug. By using a deuterated version of a drug, researchers can:

  • Improve Data Reliability : Overcome inter-subject variability in drug metabolism.[]

  • Determine Absolute Bioavailability : By administering an intravenous (IV) dose of the deuterated drug simultaneously with an oral dose of the non-deuterated drug.

  • Develop Better Drugs : Strategically deuterating a drug molecule can slow its metabolism, leading to improved pharmacokinetic properties such as a longer half-life and reduced clearance.[7]

Elucidating Metabolic Pathways

Understanding how a drug is metabolized is crucial for assessing its efficacy and safety. Deuterated standards are invaluable tracers for these studies.[] When a deuterated drug is administered, its metabolic fate can be tracked through the body.[8] Mass spectrometry can distinguish the deuterated metabolites from endogenous molecules, allowing for the precise identification of metabolic pathways. This approach can also reveal "metabolic switching," where deuteration at a specific site blocks one metabolic pathway, shunting the drug's metabolism towards alternative routes.[8][9]

Quantitative Data Presentation

The use of a deuterated internal standard significantly improves the quality of bioanalytical data compared to using a structural analogue.

Table 1: Comparison of Assay Performance for Kahalalide F Using a Deuterated (SIL) vs. Analogue Internal Standard

ParameterAnalogue Internal StandardDeuterated (SIL) Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation (%) 8.67.6
Number of Samples (n) 284340

Data adapted from a study on the depsipeptide marine anticancer agent kahalalide F. The results demonstrate that the deuterated SIL internal standard provided a mean bias closer to the true value and significantly lower variance (p=0.02), indicating superior accuracy and precision.[10]

Deuteration can also be used to intentionally alter a drug's pharmacokinetic profile.

Table 2: Pharmacokinetic Profile of d₉-Methadone vs. Methadone in Mice

Pharmacokinetic ParameterMethadoned₉-MethadoneFold Change
AUC (Area Under the Curve) Undisclosed Base Value5.7x Higher5.7
Cₘₐₓ (Maximum Concentration) Undisclosed Base Value4.4x Higher4.4
Clearance (L/h/kg) 4.7 ± 0.80.9 ± 0.35.2x Lower
Brain-to-Plasma Ratio 2.05 ± 0.620.35 ± 0.125.9x Lower

Data from a study on the intravenous administration of d₉-methadone in mice. The results show that deuteration led to a significant increase in plasma concentration and a reduction in clearance, improving its pharmacokinetic properties.[7]

Experimental Protocols

Example Protocol: Quantification of an Analyte in Plasma using a Deuterated IS

This protocol provides a representative workflow for the quantification of a target analyte in a biological matrix (e.g., plasma) using a deuterated internal standard and LC-MS/MS.

1. Reagent and Sample Preparation:

  • Prepare calibration standards by spiking known concentrations of the analyte into the blank matrix (e.g., human plasma).
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
  • Prepare a working internal standard solution by diluting the deuterated IS in a suitable solvent (e.g., methanol) to a fixed concentration.

2. Sample Extraction (Protein Precipitation):

  • Aliquot 100 µL of each sample (calibrator, QC, or unknown study sample) into a microcentrifuge tube.
  • Add 10 µL of the working deuterated internal standard solution to each tube and vortex briefly.
  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol) to each tube.
  • Vortex vigorously for 1 minute to ensure complete protein precipitation.
  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

3. Final Sample Preparation:

  • Carefully transfer 200 µL of the supernatant to a clean HPLC vial.
  • If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
  • The sample is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Inject the sample onto an appropriate HPLC/UHPLC column (e.g., a C18 column). Use a gradient elution method with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and IS from other matrix components.
  • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Define a specific precursor-to-product ion transition for the analyte.
  • Define a specific precursor-to-product ion transition for the deuterated internal standard.
  • The instrument will monitor these specific transitions to generate chromatograms for both the analyte and the IS.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the deuterated IS.
  • Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards.
  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Pathways

Bioanalytical Workflow using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a bioanalytical assay from sample receipt to final data analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Plasma Sample Spike_IS Spike with Deuterated Internal Standard (IS) Sample->Spike_IS Extract Protein Precipitation & Centrifugation Spike_IS->Extract Transfer Transfer Supernatant to HPLC Vial Extract->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Mass Detection (MS/MS) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Concentration Calibrate->Quantify

Caption: Workflow for quantitative bioanalysis using a deuterated IS.
Metabolic Switching of Caffeine due to Deuteration

This diagram illustrates how deuterating a specific methyl group on the caffeine molecule can shift its primary metabolic pathway. Caffeine is normally metabolized by losing methyl groups at positions 1, 3, or 7.[9] Blocking one position with deuterium enhances metabolism at the other positions.

Metabolic_Switching Caffeine Caffeine (1,3,7-trimethylxanthine) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine N1-demethylation Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline N7-demethylation Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine N3-demethylation d3_Caffeine 1-CD₃-Caffeine (Deuterated at N1) d3_Caffeine->Theobromine Blocked by KIE d3_Caffeine->Theophylline Enhanced Pathway d3_Caffeine->Paraxanthine Enhanced Pathway

Caption: Deuteration at N1 blocks demethylation, shifting metabolism.

Conclusion

Deuterated standards are no longer just research tools; they are integral components of modern drug discovery and development.[4] Their application as internal standards in bioanalysis provides unparalleled accuracy and robustness, a necessity for regulatory submissions.[2] Furthermore, the strategic incorporation of deuterium into drug candidates offers a powerful method to optimize pharmacokinetic properties, leading to safer and more effective medicines. As analytical techniques continue to advance in sensitivity, the role of deuterated standards in providing clean, reliable, and interpretable data will only become more critical for the pharmaceutical industry.

References

Methodological & Application

Application Note: Quantitative Analysis of Posaconazole in Human Plasma using Posaconazole-D5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Posaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Posaconazole-D5 as an internal standard (IS) to ensure accuracy and precision.[1] Sample preparation is achieved through a straightforward protein precipitation technique. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ionization mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Posaconazole.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[2][3] Due to variable absorption and potential drug-drug interactions, therapeutic drug monitoring (TDM) of Posaconazole is often recommended to ensure efficacy and minimize toxicity.[4][5][6] Target trough concentrations are generally considered to be greater than 700 ng/mL for prophylactic use.[5][7] This application note describes a validated LC-MS/MS method for the reliable quantification of Posaconazole in human plasma, employing its deuterated stable isotope, this compound, as the internal standard.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample (50 µL) IS_Addition Add this compound Internal Standard Plasma->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Posaconazole Concentration Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of Posaconazole.

Experimental Protocols

Materials and Reagents
  • Posaconazole analytical standard

  • This compound internal standard[1]

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatography system (e.g., Shimadzu LC-10AD VP)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000)[8]

  • Analytical Column: C18 column (e.g., CAPCELL PAK C18, 50 mm × 2.0 mm, 5 µm)[9]

Sample Preparation
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound in acetonitrile).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.[9][10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
ColumnC18, 50 mm x 2.0 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.25 mL/min[9]
Injection Volume10 µL
Column Temperature35°C[10]
GradientIsocratic: 55% B[9] (or a suitable gradient program)
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[8]
Precursor Ion (m/z)Posaconazole: 701.3
This compound: 706.3
Product Ion (m/z)Posaconazole: 683.3
This compound: 687.3
Dwell Time200 ms
Collision EnergyOptimized for the specific instrument
IonSpray Voltage5500 V
Temperature500°C

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, based on typical validation results from published literature.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Posaconazole2 - 1000[9]> 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ2< 15%< 15%± 15%
Low QC5< 10%< 10%± 10%
Mid QC100< 10%< 10%± 10%
High QC800< 10%< 10%± 10%
Data presented are representative values based on similar validated methods.[9]

Table 3: Recovery

AnalyteConcentration (ng/mL)Extraction Recovery (%)
Posaconazole284.5 ± 4.4
10088.7 ± 5.9
80088.4 ± 3.7
This compound10090.9 ± 5.5
Data adapted from a study using a similar extraction method.[9]

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of Posaconazole in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for clinical research, pharmacokinetic studies, and therapeutic drug monitoring of Posaconazole. The simple protein precipitation sample preparation allows for a high-throughput workflow.

References

Application Notes: High-Throughput Analysis of Posaconazole in Human Plasma using Posaconazole-D5 as an Internal Standard for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Therapeutic drug monitoring (TDM) of the triazole antifungal agent posaconazole is crucial for optimizing clinical outcomes, due to its variable absorption and potential for drug-drug interactions. This application note describes a robust and sensitive method for the quantification of posaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Posaconazole-D5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1][2][3] This method is suitable for high-throughput clinical research and drug development applications.

Introduction

Posaconazole is a broad-spectrum antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[4][5][6] Its therapeutic efficacy is associated with maintaining adequate plasma concentrations, with trough levels generally recommended to be above 0.7 µg/mL for prophylaxis and above 1.0-1.25 µg/mL for treatment of active infections.[4][7][8] However, posaconazole exhibits significant inter-individual pharmacokinetic variability.[9][10] Therefore, TDM is highly recommended to ensure optimal drug exposure and minimize the risk of therapeutic failure or potential concentration-related toxicities.[4][5][10]

LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and rapid throughput.[4][11][12] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for accurate quantification.[2][3] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential analytical variability.[3][13]

This document provides a detailed protocol for the determination of posaconazole concentrations in human plasma using an LC-MS/MS assay with this compound as the internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for posaconazole quantification using a deuterated internal standard. The data is compiled from various published studies.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
Posaconazole0.02 - 40> 0.99
Posaconazole0.1 - 12.8> 0.996
Posaconazole0.014 - 12Not Specified
Posaconazole5.00 - 5000 ng/mL> 0.99

Data compiled from multiple sources.[11][12][14][15]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day CV (%)Inter-day CV (%)Accuracy (%)
PosaconazoleLow QC1.9 - 7.02.7 - 7.093.0 - 106
PosaconazoleMedium QC2.5 - 5.03.5 - 6.095.0 - 105
PosaconazoleHigh QC3.8 - 6.05.4 - 8.797.0 - 110.6

CV = Coefficient of Variation. QC = Quality Control. Data represents a range from multiple sources.[11][12][14][15]

Table 3: Recovery and Matrix Effect

AnalyteConcentration LevelExtraction Recovery (%)Matrix Effect (%)
PosaconazoleLow> 9095 - 112
PosaconazoleMedium> 9095 - 112
PosaconazoleHigh> 9095 - 112

Data compiled from multiple sources.[14][16]

Experimental Protocols

Materials and Reagents
  • Posaconazole reference standard

  • This compound internal standard[17]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 30 x 2.1 mm, 2.6 µm)[12]

  • Vortex mixer

  • Centrifuge

Sample Preparation Protocol
  • Spike Internal Standard: To 100 µL of plasma sample (calibrator, QC, or unknown), add a specified amount of this compound working solution (e.g., 100 µL of 0.5 µg/mL solution).[14]

  • Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.[14]

  • Vortex: Vortex the tubes for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial.

  • Dilution (if necessary): Dilute the supernatant with a suitable solvent (e.g., a mixture of methanol and mobile phase A) before injection.[14]

LC-MS/MS Method
  • LC Column: Kinetex® EVO C18 (30 x 2.1 mm, 2.6 µm) or equivalent.[12]

  • Mobile Phase A: Water with 0.1% formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

  • Gradient Elution: A linear gradient is typically used to separate posaconazole from endogenous plasma components.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2-10 µL.[12]

  • Total Run Time: Approximately 2.5 - 3 minutes.[12][14]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Posaconazole Transition: Monitor a specific precursor to product ion transition (e.g., m/z 701.3 → 614.3).[18]

    • This compound Transition: Monitor the corresponding transition for the internal standard.

Visualizations

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration (Calibration Curve) Calculate->Quantify Report Report Result Quantify->Report

Caption: Experimental workflow for Posaconazole TDM.

Internal_Standard_Logic Analyte Posaconazole (Analyte) Variability Analytical Variability (e.g., extraction loss, injection volume, ion suppression) Analyte->Variability IS This compound (Internal Standard) IS->Variability Ratio Ratio of Analyte to IS Response Variability->Ratio Compensates for Concentration Accurate Concentration Measurement Ratio->Concentration Leads to

Caption: Role of an internal standard in TDM.

Posaconazole_MOA Posaconazole Posaconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Posaconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Pathway Lanosterol_Demethylase->Ergosterol_Synthesis Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion to Fungal_Growth Inhibition of Fungal Growth Lanosterol_Demethylase->Fungal_Growth Disruption leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential component of Ergosterol->Fungal_Membrane Fungal_Membrane->Fungal_Growth Maintains

Caption: Mechanism of action of Posaconazole.

Discussion

The described LC-MS/MS method provides a reliable and efficient means for the therapeutic drug monitoring of posaconazole in human plasma. The one-step protein precipitation is a simple and rapid extraction technique suitable for high-throughput analysis.[12] The use of a stable isotope-labeled internal standard, this compound, is paramount for achieving the high accuracy and precision required for clinical applications.[2][3] This internal standard co-elutes with the analyte and experiences similar ionization effects, effectively normalizing the analytical response and minimizing the impact of matrix variability.[13]

The method demonstrates excellent linearity over a clinically relevant concentration range, and the precision and accuracy data fall well within the accepted guidelines for bioanalytical method validation. The high recovery and minimal matrix effects indicate that the sample preparation is effective in removing interfering substances from the plasma matrix.[14][16]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the quantification of posaconazole in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and robust, making it an ideal tool for therapeutic drug monitoring in research and clinical settings to aid in the optimization of posaconazole therapy.

References

Application Note: The Use of Posaconazole-D5 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Posaconazole is a second-generation, broad-spectrum triazole antifungal agent utilized for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring therapeutic efficacy. Preclinical studies in animal models are fundamental to gathering this data.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Posaconazole-D5, a deuterated analog of posaconazole, serves as an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to posaconazole, ensuring it behaves similarly during sample extraction and ionization. However, its mass is five daltons higher, allowing it to be distinguished from the unlabeled drug by the mass spectrometer. This co-eluting, mass-differentiated standard corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of posaconazole in biological matrices.

This document provides detailed protocols and compiled pharmacokinetic data for the use of this compound in supporting preclinical animal studies.

Section 1: Pharmacokinetic Profiles of Posaconazole in Animal Models

Posaconazole's pharmacokinetics have been evaluated in several animal species. It generally exhibits a large apparent volume of distribution, indicating extensive tissue penetration[1]. The oral bioavailability can be variable and is often influenced by food intake, a factor also observed in humans[1][2]. The terminal half-life is prolonged in species like dogs and monkeys compared to rodents[1].

Table 1: Pharmacokinetic Parameters of Posaconazole in Rats

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½ (h) Reference
Oral Suspension 10 - 120 Dose-dependent increase ~8 Dose-dependent increase 7 - 9 [1][3]

| Oral Suspension | 64 | N/A | 24 | 276.84 (AUC₀₋₈₀) | N/A |[3] |

Table 2: Pharmacokinetic Parameters of Posaconazole in Dogs

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (h) t½ (h) Bioavailability (%) Reference
IV Solution 3 N/A N/A 29.3 100 [4][5]
Oral Suspension 6 0.42 7.7 24 26 (highly variable) [4][5]

| Delayed-Release Tablet | 6.9 | 1.8 | 9.5 | 42 | 159 (highly variable) |[4][5] |

Table 3: Pharmacokinetic Parameters of Posaconazole in Cats

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (h) t½ (h) Bioavailability (%) Reference
IV Solution 3 N/A N/A 57.7 100 [6]

| Oral Suspension | 15 | 0.52 | 12 | 47.7 | 11.2 |[6] |

N/A: Not Applicable or Not Available

Section 2: Experimental Protocols

Protocol 2.1: In-Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a general procedure for conducting a single-dose pharmacokinetic study of orally administered posaconazole in rats.

1. Animals and Housing:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals are housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.

2. Dosing:

  • Formulation: Prepare a suspension of posaconazole in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administration: Administer a single oral dose (e.g., 10 mg/kg) via gavage. For studies investigating food effects, animals may be fasted overnight prior to dosing[4].

3. Blood Sample Collection:

  • Method: Collect blood samples (~200 µL) from the tail vein or via a cannulated vessel.

  • Time Points: Collect samples at pre-dose (0 h) and at multiple time points post-dose, for example: 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours. The schedule should be designed to adequately capture the Cmax and the elimination phase[3].

  • Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.

  • Storage: Transfer the resulting plasma samples to labeled cryovials and store at -80°C until bioanalysis.

Protocol 2.2: Bioanalytical Method for Posaconazole Quantification by LC-MS/MS

This protocol describes the quantification of posaconazole in plasma using this compound as an internal standard (IS).

1. Materials and Reagents:

  • Posaconazole analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Rat plasma (for standards and quality controls)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of posaconazole and this compound in a suitable organic solvent like methanol or DMSO.

  • Working Solutions: Prepare serial dilutions of the posaconazole stock solution to create calibration standards (e.g., 5 to 5000 ng/mL)[7]. Prepare a working solution of this compound (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of study plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution prepared in acetonitrile. This step combines protein precipitation and IS addition[8].

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[9].

  • Mobile Phase A: 0.1% Formic Acid in Water[2].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2].

  • Flow Rate: 0.3 mL/min[9].

  • Gradient: Implement a suitable gradient to separate posaconazole from matrix components.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode[7].

  • MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

    • Posaconazole: m/z 701.3 → 683.3

    • This compound: m/z 706.3 → 688.3 (Note: Exact m/z values should be optimized on the specific instrument used).

5. Method Validation:

  • Validate the method in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation)[10][11].

  • Assess linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term)[12]. The accuracy should be within ±15% (±20% for the lower limit of quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ)[9].

Section 3: Visualized Workflows

The following diagrams illustrate the key processes involved in a typical preclinical pharmacokinetic study.

G cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Data Analysis Phase Dose Animal Dosing (Oral or IV) Sample Serial Blood Sampling Dose->Sample Process Plasma Separation Sample->Process Analysis LC-MS/MS Analysis Process->Analysis Quant Concentration Quantification Analysis->Quant PK_Calc PK Parameter Calculation Quant->PK_Calc Report Final Study Report PK_Calc->Report

Caption: High-level workflow for a preclinical pharmacokinetic study.

G Plasma Plasma Sample (50 µL) (Unknown, Standard, or QC) Add_IS Add Internal Standard in Acetonitrile (150 µL) Plasma->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Spin Centrifuge (14,000 x g, 10 min) Vortex->Spin Supernatant Transfer Supernatant to HPLC Vial Spin->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Caption: Workflow for bioanalytical sample preparation using protein precipitation.

References

Application Notes and Protocols for the Use of Posaconazole-D5 in Clinical Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.[1][2][3] Due to its variable absorption and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of posaconazole is crucial to ensure efficacy and minimize toxicity.[1][4] This document provides detailed application notes and protocols for the quantitative analysis of posaconazole in human plasma or serum using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with Posaconazole-D5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is best practice for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[5]

Therapeutic Drug Monitoring of Posaconazole

TDM is recommended for posaconazole to maintain plasma concentrations within the therapeutic range. Target trough concentrations can vary depending on the indication (prophylaxis or treatment) and the specific patient population.

IndicationRecommended Trough Concentration
Prophylaxis>0.7 mg/L[1][6][7]
Treatment of Invasive Fungal Infections>1.0 - 1.25 mg/L[1]

Note: Samples for trough level monitoring should be collected just prior to the next dose (0 to 60 minutes before).[8] Steady-state is typically reached after 6-7 days of consistent dosing.[8]

Bioanalytical Method: HPLC-MS/MS

The gold standard for the quantification of posaconazole in biological matrices is HPLC-MS/MS, which offers high sensitivity, specificity, and throughput.[9]

Experimental Workflow

The following diagram outlines the general workflow for the bioanalysis of posaconazole in clinical samples.

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Patient Sample Collection (Plasma or Serum) SampleStorage Sample Storage (-20°C or -80°C) SampleCollection->SampleStorage IS_Spike Spike with This compound IS SampleStorage->IS_Spike SamplePrep Sample Preparation (Protein Precipitation) HPLC HPLC Separation SamplePrep->HPLC IS_Spike->SamplePrep MSMS MS/MS Detection HPLC->MSMS DataProcessing Data Processing and Quantification MSMS->DataProcessing Reporting Result Reporting DataProcessing->Reporting

Caption: Bioanalytical workflow for Posaconazole quantification.

Detailed Experimental Protocol

This protocol describes a validated method for the determination of posaconazole in human plasma or serum using HPLC-MS/MS.

1. Materials and Reagents

  • Posaconazole certified reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (reagent grade)

  • Ultrapure water

  • Drug-free human plasma or serum for calibration standards and quality controls

2. Preparation of Stock and Working Solutions

  • Posaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve posaconazole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the posaconazole stock solution with methanol:water (50:50, v/v) to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).

  • Internal Standard Working Solution (e.g., 2 µg/mL): Dilute the this compound stock solution in methanol.

3. Preparation of Calibration Standards and Quality Controls (QCs)

  • Spike drug-free plasma or serum with the posaconazole working standards to create calibration standards at concentrations covering the therapeutic range (e.g., 0.1, 0.3, 2, 4, and 8 µg/mL).[2]

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, calibrator, or QC, add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.[10]

  • Transfer the supernatant to an autosampler vial for analysis.

5. HPLC-MS/MS Conditions

ParameterRecommended Conditions
HPLC System Agilent 1120 Compact LC or equivalent[11]
Column C18, 30 x 2.1 mm, 2.6 µm or equivalent[12]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 55% B, increase to 95% B, then return to initial conditions
Flow Rate 0.3 mL/min[13]
Column Temperature 35 °C[13]
Injection Volume 2-5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Posaconazole: m/z 701.4 -> 683.3, this compound: (adjust for D5 mass shift)
Collision Energy Optimize for specific instrument

Note: The exact MRM transitions and collision energies for this compound should be determined by infusing the standard into the mass spectrometer.

Method Validation Parameters

A summary of typical validation parameters for a bioanalytical method for posaconazole is provided below.

ParameterTypical Range/Value
Linearity Range 0.02 - 40 µg/mL[10]
Correlation Coefficient (r²) >0.99[13]
Intra-day Precision (CV%) <15% (<20% at LLOQ)
Inter-day Precision (CV%) <15% (<20% at LLOQ)[13]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[13]
Recovery >70%
Matrix Effect Within acceptable limits

Logical Relationship for Method Development

The following diagram illustrates the logical steps involved in developing a robust bioanalytical method for posaconazole.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_application Application DefineRequirements Define Analytical Requirements SelectMethod Select Method (HPLC-MS/MS) DefineRequirements->SelectMethod OptimizeMS Optimize MS Parameters SelectMethod->OptimizeMS OptimizeChroma Optimize Chromatography SelectMethod->OptimizeChroma DevelopSamplePrep Develop Sample Preparation SelectMethod->DevelopSamplePrep Validate Validate Method (Accuracy, Precision, etc.) OptimizeMS->Validate OptimizeChroma->Validate DevelopSamplePrep->Validate ApplyToSamples Apply to Clinical Samples Validate->ApplyToSamples

Caption: Logical steps for bioanalytical method development.

Conclusion

The use of this compound as an internal standard in an HPLC-MS/MS method provides a robust, accurate, and precise means for the therapeutic drug monitoring of posaconazole in clinical settings. The protocols and information provided herein offer a comprehensive guide for researchers and clinicians to develop and implement such an assay in their laboratories. Adherence to proper validation guidelines is essential to ensure the reliability of the results for patient care and clinical research.

References

Application Notes and Protocols for Posaconazole-D5 Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of posaconazole and its deuterated internal standard, posaconazole-D5, from human plasma samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments.

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Due to its variable absorption and potential for drug-drug interactions, monitoring its concentration in plasma is often necessary to ensure therapeutic efficacy and avoid potential toxicity.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification by compensating for matrix effects and variability in sample processing.

Experimental Protocols

A simple and robust protein precipitation method is widely used for the extraction of posaconazole from plasma samples.[1][4] This technique is effective in removing proteins that can interfere with the analysis and is amenable to high-throughput applications.

Materials and Reagents
  • Posaconazole reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Human plasma (blank)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare primary stock solutions of posaconazole and this compound in methanol at a concentration of 1 mg/mL.[5]

  • Working Standard Solutions: Prepare working standard solutions of posaconazole by serially diluting the stock solution with methanol to achieve a range of concentrations for the calibration curve.[6]

  • Internal Standard Working Solution: Dilute the this compound stock solution with the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.[6]

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking appropriate amounts of the posaconazole working standard solutions into blank human plasma.[5][6]

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[5]

  • Add 150 µL of the internal standard working solution (this compound in acetonitrile).[5] This results in a 3:1 ratio of precipitation solvent to plasma.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 10 minutes to pellet the precipitated proteins.[5][6]

  • Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of posaconazole in human plasma using an LC-MS/MS method with a deuterated internal standard.

Parameter Value Reference
Linearity Range2 - 1000 ng/mL[6]
Lower Limit of Quantification (LLOQ)2 ng/mL[7]
Inter- and Intra-batch AccuracyWithin ±10%[7]
Inter- and Intra-run Coefficient of Variation (CV)< 15%[5]
Recovery> 85%[8]
Quality Control Level Concentration (ng/mL) Accuracy (%) Precision (%CV)
Low QC290 - 110< 15
Medium QC10090 - 110< 15
High QC100090 - 110< 15

Experimental Workflow Diagram

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) is_solution 150 µL Internal Standard Solution (this compound in Acetonitrile) vortex Vortex Mix (30 seconds) is_solution->vortex Add to Plasma centrifuge Centrifuge (20,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for this compound Sample Preparation.

Signaling Pathway and Logical Relationships

The accurate quantification of posaconazole relies on the principle of isotope dilution mass spectrometry. The deuterated internal standard, this compound, is chemically identical to the analyte, posaconazole, but has a different mass due to the presence of deuterium atoms.

G cluster_pathway Quantification Principle analyte Posaconazole (Analyte) extraction Co-extraction from Plasma analyte->extraction is This compound (Internal Standard) is->extraction ionization Ionization in Mass Spectrometer extraction->ionization detection Detection of Specific m/z ionization->detection ratio Calculate Peak Area Ratio (Analyte / IS) detection->ratio quantification Quantification via Calibration Curve ratio->quantification

Caption: Isotope Dilution Mass Spectrometry Principle.

References

Application Note: Quantitative Analysis of Posaconazole in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of the antifungal agent posaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes posaconazole-d4 as a deuterated internal standard to ensure accuracy and precision.[1][2][3] This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies, offering a reliable analytical tool for researchers, scientists, and drug development professionals.[4][5]

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.[6][7][8] Due to variable absorption and potential drug-drug interactions, therapeutic drug monitoring of posaconazole is often recommended to optimize efficacy and minimize toxicity.[5][8] LC-MS/MS has become the gold standard for TDM due to its high sensitivity, selectivity, and speed.[4][9] This protocol describes a validated LC-MS/MS method for the determination of posaconazole in human plasma, incorporating a deuterated internal standard (posaconazole-d4) to compensate for matrix effects and variations in instrument response.[10][11]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 100 µL) Add_IS Add Posaconazole-d4 Internal Standard Sample->Add_IS Add_Precip Add Protein Precipitation Solvent (e.g., Acetonitrile) Add_IS->Add_Precip Vortex Vortex Mix Add_Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (Reversed-Phase) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Posaconazole Calibration->Quantification

Caption: LC-MS/MS workflow for posaconazole quantification.

Materials and Methods

Reagents and Materials
  • Posaconazole reference standard

  • Posaconazole-d4 internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of posaconazole and posaconazole-d4 in methanol at a concentration of 1 mg/mL.[6]

  • Working Solutions: Prepare working standard solutions of posaconazole by serial dilution of the stock solution with methanol or a suitable solvent mixture. Prepare a working internal standard solution of posaconazole-d4 (e.g., 1 µg/mL).

  • Calibration Standards and QCs: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentration range. A typical calibration range is 0.02 to 20 µg/mL.[9][12]

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add a specified amount of the posaconazole-d4 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography

ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Isocratic or gradient elution can be used. A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.

Tandem Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Posaconazole) m/z 701.3 → 683.3 (example)[2]
MRM Transition (Posaconazole-d4) m/z 705.3 → 687.3 (example)[2]
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

Note: The specific MRM transitions and other mass spectrometer parameters may need to be optimized for the instrument in use.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines to assess linearity, sensitivity, accuracy, precision, recovery, and matrix effects.

Linearity and Sensitivity

ParameterResult
Calibration Range 0.02 - 40 µg/mL[9][12]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.02 µg/mL[9][12]

Accuracy and Precision

The intra- and inter-day accuracy and precision of the method are evaluated by analyzing QC samples at multiple concentration levels.

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low < 15%< 15%85-115%
Medium < 15%< 15%85-115%
High < 15%< 15%85-115%

Data presented are typical expected values. Actual results may vary.

Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 85%
Matrix Effect Minimal, compensated by the deuterated internal standard.[11]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of posaconazole in human plasma. The use of a simple protein precipitation protocol and a deuterated internal standard makes this method well-suited for high-throughput therapeutic drug monitoring and pharmacokinetic research in various laboratory settings.

References

Application Note: Utilizing Posaconazole-D5 for In Vitro Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Posaconazole, a broad-spectrum triazole antifungal agent, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and is primarily metabolized via UDP-glucuronosyltransferase (UGT) 1A4. Understanding its metabolic profile and potential for drug-drug interactions is crucial in drug development. Posaconazole-D5, a stable isotope-labeled internal standard, is an indispensable tool for the accurate quantification of posaconazole in complex biological matrices during in vitro drug metabolism studies. Its use minimizes variability and enhances the reliability of LC-MS/MS-based analyses.

This document provides detailed protocols for utilizing this compound in key in vitro drug metabolism assays: CYP3A4 inhibition, metabolic stability, and UGT reaction phenotyping.

Data Presentation

Table 1: In Vitro CYP3A4 Inhibition by Posaconazole
SystemSubstrateIC50Reference
Human Liver MicrosomesSirolimus0.68 µg/mL
Recombinant Human CYP3A4N/A2-8 µM

Note: The IC50 values can vary depending on the experimental conditions, including the specific substrate and protein concentration used.

Table 2: LC-MS/MS Parameters for Posaconazole and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Posaconazole701.4683.3 / 127.032 / 60
This compound706.0127.0N/A

Note: These parameters may require optimization based on the specific mass spectrometer used.

Experimental Protocols

CYP3A4 Inhibition Assay

This protocol describes a method to determine the inhibitory potential of posaconazole on CYP3A4 activity using human liver microsomes.

  • Human Liver Microsomes (HLM)

  • Posaconazole

  • This compound (Internal Standard)

  • CYP3A4 Probe Substrate (e.g., Midazolam or Testosterone)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 96-well plates

  • LC-MS/MS system

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis prep_hlm Prepare HLM Suspension mix Pre-incubate HLM, Posaconazole, and Substrate (37°C) prep_hlm->mix prep_pos Prepare Posaconazole Dilutions prep_pos->mix prep_sub Prepare Substrate Solution prep_sub->mix prep_nadph Prepare NADPH System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn mix->start_rxn incubate Incubate at 37°C start_rxn->incubate terminate Stop Reaction with Cold ACN containing This compound incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro CYP3A4 inhibition assay.
  • Prepare Solutions:

    • Prepare a stock solution of Posaconazole in a suitable solvent (e.g., DMSO) and create a dilution series to achieve final concentrations ranging from 0.01 to 100 µM.

    • Prepare a working solution of the CYP3A4 probe substrate (e.g., 5 µM Midazolam).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard solution by dissolving this compound in acetonitrile to a final concentration of 100 ng/mL.

  • Incubation:

    • In a 96-well plate, add 5 µL of each posaconazole dilution or vehicle control.

    • Add 85 µL of a pre-warmed (37°C) mixture containing human liver microsomes (final concentration 0.2 mg/mL) and the CYP3A4 probe substrate in potassium phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • After a 10-minute incubation at 37°C, terminate the reaction by adding 100 µL of ice-cold acetonitrile containing this compound.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method with the parameters outlined in Table 2.

  • Data Analysis:

    • Calculate the percent inhibition for each posaconazole concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the posaconazole concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Metabolic Stability Assay

This protocol outlines a method to determine the in vitro metabolic stability of posaconazole in human liver microsomes.

  • Human Liver Microsomes (HLM)

  • Posaconazole

  • This compound (Internal Standard)

  • NADPH Regenerating System

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 96-well plates

  • LC-MS/MS system

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis prep_hlm Prepare HLM Suspension mix Pre-incubate HLM and Posaconazole (37°C) prep_hlm->mix prep_pos Prepare Posaconazole Solution prep_pos->mix prep_nadph Prepare NADPH System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn mix->start_rxn incubate Incubate at 37°C start_rxn->incubate terminate Stop Reaction at Time Points with Cold ACN containing This compound incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro metabolic stability assay.
  • Prepare Solutions:

    • Prepare a 1 µM working solution of posaconazole in potassium phosphate buffer.

    • Prepare the NADPH regenerating system.

    • Prepare the internal standard solution of this compound in acetonitrile (100 ng/mL).

  • Incubation:

    • In separate tubes, pre-warm the posaconazole solution and the HLM suspension (final concentration 0.5 mg/mL) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the posaconazole and HLM mixture.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing this compound.

  • Sample Preparation and Analysis:

    • Vortex and centrifuge the samples to precipitate the protein.

    • Analyze the supernatant for the remaining posaconazole concentration using the LC-MS/MS method described in Table 2.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of posaconazole remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

UGT Reaction Phenotyping

This protocol is designed to identify the specific UGT isoforms responsible for the glucuronidation of posaconazole.

  • Recombinant human UGT isoforms (including UGT1A4)

  • Posaconazole

  • This compound (Internal Standard)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Tris-HCl buffer (pH 7.5) containing MgCl₂

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 96-well plates

  • LC-MS/MS system

UGT_Phenotyping_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis prep_ugt Prepare Recombinant UGTs mix Pre-incubate UGTs and Posaconazole (37°C) prep_ugt->mix prep_pos Prepare Posaconazole Solution prep_pos->mix prep_udpga Prepare UDPGA Solution start_rxn Initiate Reaction with UDPGA prep_udpga->start_rxn mix->start_rxn incubate Incubate at 37°C start_rxn->incubate terminate Stop Reaction with Cold ACN containing This compound incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS for Posaconazole Glucuronide centrifuge->analyze

Caption: Workflow for UGT reaction phenotyping.
  • Prepare Solutions:

    • Prepare a working solution of posaconazole (e.g., 10 µM) in Tris-HCl buffer.

    • Prepare a working solution of UDPGA (e.g., 2 mM).

    • Prepare the internal standard solution of this compound in acetonitrile (100 ng/mL).

  • Incubation:

    • In a 96-well plate, add the recombinant UGT isoforms (e.g., 0.1 mg/mL) and the posaconazole working solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the UDPGA solution.

  • Reaction Termination and Sample Preparation:

    • After a 60-minute incubation at 37°C, terminate the reaction by adding ice-cold acetonitrile containing this compound.

    • Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze for the formation of posaconazole glucuronide using a validated LC-MS/MS method. The mass transition for the glucuronide should be determined empirically.

  • Data Analysis:

    • Compare the rate of glucuronide formation across the different UGT isoforms to identify the primary enzyme(s) responsible for posaconazole metabolism. UGT1A4 is expected to show the highest activity.

Conclusion

The use of this compound as an internal standard is critical for obtaining accurate and precise data in in vitro drug metabolism studies of posaconazole. The protocols provided herein offer a comprehensive guide for researchers to investigate the CYP3A4 inhibitory potential, metabolic stability, and UGT-mediated metabolism of this important antifungal agent. These studies are essential for predicting in vivo pharmacokinetic behavior and potential drug-drug interactions.

Application of Posaconazole-D5 in Fungal Infection Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Posaconazole-D5, a deuterated analog of the broad-spectrum antifungal agent Posaconazole, in fungal infection research. Its primary application lies in serving as an ideal internal standard for the accurate quantification of Posaconazole in biological matrices, which is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and pharmacodynamic (PD) studies.

Introduction to Posaconazole

Posaconazole is a second-generation triazole antifungal agent with potent activity against a wide range of fungi, including Aspergillus and Candida species, as well as zygomycetes.[1][2][3] It is used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.[2][4][5] Due to variable absorption and potential for drug-drug interactions, monitoring its concentration in plasma is often necessary to ensure therapeutic efficacy and avoid toxicity.[6][7][8][9]

Role of this compound

This compound is a stable isotope-labeled version of Posaconazole, where five hydrogen atoms have been replaced with deuterium. This modification makes it an excellent internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since its chemical and physical properties are nearly identical to Posaconazole, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling precise and accurate quantification of Posaconazole in complex biological samples like plasma.[10][11]

Key Applications of this compound

  • Therapeutic Drug Monitoring (TDM): Ensuring that Posaconazole concentrations are within the therapeutic range is critical for clinical success. This compound is used as an internal standard in LC-MS/MS assays to accurately measure trough plasma concentrations in patients.[6][12] Target trough concentrations are generally >0.7 mg/L for prophylaxis and >1.0-1.25 mg/L for the treatment of active infections, although these can vary.[8][12][13]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: this compound is essential for delineating the absorption, distribution, metabolism, and excretion (ADME) profile of Posaconazole.[14][15][16][17] Accurate concentration measurements are vital for determining key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and elimination half-life, and for establishing their relationship with antifungal efficacy (PK/PD).[14][16]

  • Bioequivalence and Drug Interaction Studies: In the development of new formulations of Posaconazole, bioequivalence studies are required. This compound facilitates the precise measurement of plasma concentrations needed for these comparative studies.[15] It is also used in studies investigating the impact of co-administered drugs on Posaconazole levels, which is particularly important given that Posaconazole is a potent inhibitor of the CYP3A4 enzyme.[9][18][19][20][21]

Data Presentation

Table 1: Exemplary LC-MS/MS Parameters for Posaconazole Quantification using this compound
ParameterValue
Chromatography
LC SystemUPLC or HPLC system
ColumnC18 column (e.g., 50 mm × 2.0 mm, 5 µm)[10]
Mobile PhaseAcetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v)[10][11]
Flow Rate0.25 mL/min[10][11]
Injection Volume10 µL[10]
Run Time~3.0 min[10]
Mass Spectrometry
MS SystemTriple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (Posaconazole)m/z 701.5 → 683.3[10]
Monitored Transition (this compound)m/z 705.5 → 687.3 (representative)[10]
Declustering Potential80 V[10]
Collision Energy46 eV for Posaconazole[10]
Table 2: Pharmacokinetic Parameters of Posaconazole (Oral Formulations)
ParameterOral Suspension (Fasted)Oral Suspension (High-Fat Meal)Delayed-Release Tablet
Cmax (ng/mL) Variable, often lowSignificantly increasedHigher and more consistent than suspension[15]
AUC (h·ng/mL) VariableIncreased ~4-fold[17]Higher and more consistent than suspension[15]
Tmax (hours) ~5Delayed~3-5[18]
Half-life (hours) ~35[18]~35[18]~35[18]

Experimental Protocols

Protocol 1: Quantification of Posaconazole in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Materials and Reagents:

  • Posaconazole analytical standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Deionized water

  • Blank human plasma

  • Vortex mixer, centrifuge, and autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Posaconazole (100 µg/mL) and this compound (e.g., 100 µg/mL) in methanol.[10]

  • Prepare a working standard solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with methanol.[10]

  • Prepare calibration standards by spiking blank human plasma with appropriate volumes of Posaconazole working solution to achieve a concentration range of 2-1000 ng/mL.[10][11]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, calibrator, or QC, add a specified volume of the this compound working solution.

  • Add 300-600 µL of acetonitrile to precipitate plasma proteins.[10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[22]

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Inject the prepared samples.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific transitions of Posaconazole and this compound.

5. Data Analysis:

  • Integrate the peak areas for both the analyte (Posaconazole) and the internal standard (this compound).

  • Calculate the peak area ratio (Posaconazole/Posaconazole-D5).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Posaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Posaconazole's Mechanism of Action

Posaconazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption Posaconazole Posaconazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Posaconazole->Lanosterol 14α-demethylase\n(CYP51) Inhibits

Caption: Posaconazole inhibits ergosterol synthesis, leading to fungal cell membrane disruption.

Posaconazole's primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14][18][23][24] This disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death.[23]

Experimental Workflow for TDM of Posaconazole

TDM_Workflow Start Patient Sample (Plasma/Serum) Add_IS Add this compound (Internal Standard) Start->Add_IS Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Processing (Peak Area Ratio) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Report Report Concentration to Clinician Quant->Report

Caption: Workflow for quantifying Posaconazole in patient samples using LC-MS/MS.

This workflow illustrates the typical steps involved in the therapeutic drug monitoring of Posaconazole. The use of this compound as an internal standard is a critical step to ensure the accuracy of the final reported concentration.

Posaconazole Drug-Drug Interaction Pathway

DDI_Pathway cluster_liver Liver Hepatocyte Posaconazole Posaconazole CYP3A4 CYP3A4 Enzyme Posaconazole->CYP3A4 Potent Inhibitor Drug CYP3A4 Substrate Drug (e.g., Tacrolimus, Sirolimus) Metabolite Inactive Metabolite Drug->Metabolite Metabolism Increased_Levels Increased Plasma Levels of Substrate Drug Drug->Increased_Levels Toxicity Potential for Toxicity Increased_Levels->Toxicity

References

Troubleshooting & Optimization

Technical Support Center: Posaconazole-D5 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Posaconazole-D5 in mass spectrometry assays.

Troubleshooting Guide

Unstable or suppressed signal from the this compound internal standard can compromise the accuracy and precision of quantitative analyses. This guide provides a systematic approach to identifying and mitigating common causes of this issue.

Question: My this compound signal is low or inconsistent. What are the potential causes and how can I troubleshoot this?

Answer:

Low or variable this compound signal is a common issue in LC-MS/MS analysis, often attributed to ion suppression. The primary causes can be categorized as matrix effects, issues with co-eluting substances, or suboptimal instrument conditions.

Step 1: Investigate Matrix Effects

Matrix effects occur when components of the biological sample (e.g., plasma, serum) co-elute with this compound and interfere with its ionization, leading to signal suppression or enhancement.

Troubleshooting Actions:

  • Assess the Matrix Effect: Quantify the extent of ion suppression by comparing the this compound signal in a neat solution to its signal in a post-extraction spiked blank matrix sample. A significant decrease in signal in the matrix sample confirms a matrix effect.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Switch from a simple protein precipitation (PPT) to a more rigorous SPE method. Mixed-mode cation exchange SPE has been shown to be effective for posaconazole analysis.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than PPT.

  • Optimize Chromatography:

    • Gradient Elution: Employ a gradient elution profile that separates this compound from the majority of matrix components.

    • Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the retention of interfering compounds.

Step 2: Evaluate Co-eluting Substances

Signal suppression can also be caused by co-eluting drugs, their metabolites, or other exogenous compounds.

Troubleshooting Actions:

  • Review Concomitant Medications: Check the medication profile of the study subjects for drugs that are commonly co-administered with posaconazole and may co-elute.

  • Address Metabolite Interference: Posaconazole is metabolized to glucuronide conjugates, which can undergo in-source fragmentation and interfere with the parent drug's signal.

    • Chromatographic Separation: Ensure your HPLC method adequately separates posaconazole from its glucuronide metabolites.

    • Optimize MS Conditions: Reducing the cone voltage (in-source collision-induced dissociation) can minimize the in-source fragmentation of labile metabolites.

  • Ensure Co-elution of Analyte and Internal Standard: For the internal standard to effectively compensate for signal suppression, it must co-elute precisely with the analyte. Even small differences in retention time can lead to inaccurate quantification if they experience different degrees of ion suppression.

Step 3: Check Instrument and Method Parameters

Suboptimal mass spectrometer settings or chromatographic conditions can lead to poor signal.

Troubleshooting Actions:

  • Optimize Ion Source Parameters: Re-optimize the electrospray ionization (ESI) source settings, including capillary voltage, gas flows (nebulizer and drying gas), and temperature, to ensure efficient ionization of this compound.

  • Verify Mobile Phase Composition: Ensure the mobile phase pH and organic content are optimal for posaconazole ionization (positive ion mode). The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common.

  • Check for Contamination: A contaminated ion source or mass spectrometer can lead to generalized signal suppression. Perform routine cleaning and maintenance.

Frequently Asked Questions (FAQs)

Q1: What is a typical matrix effect for Posaconazole and its deuterated internal standard?

A1: The matrix effect can vary depending on the sample preparation method and the specific biological matrix. However, studies have quantified the matrix effect for posaconazole and its deuterated internal standard (Posaconazole-d4), which is expected to behave similarly to this compound. In one study using protein precipitation, a slight ion enhancement was observed.

Q2: Can Posaconazole's glucuronide metabolites interfere with the analysis?

A2: Yes, posaconazole glucuronides are known to be labile and can fragment back to the parent posaconazole molecule in the ion source of the mass spectrometer. If these metabolites are not chromatographically separated from posaconazole, they can artificially inflate the posaconazole signal and potentially interfere with the internal standard.

Q3: How can I confirm that my deuterated internal standard is co-eluting with the native analyte?

A3: Overlay the chromatograms of the analyte and the internal standard from a representative sample. The peaks should have the same retention time and peak shape. A slight shift in retention time can indicate a problem that needs to be addressed, as it can lead to differential matrix effects and inaccurate results.

Q4: What should I do if I suspect a co-eluting drug is suppressing my this compound signal?

A4: First, try to obtain a standard of the suspected interfering drug and develop a chromatographic method to separate it from posaconazole. If separation is not possible, a more robust sample cleanup method like SPE may be required to remove the interference.

Q5: Is it possible for the analyte (Posaconazole) to suppress the signal of the internal standard (this compound)?

A5: Yes, at high concentrations, the analyte can compete with the internal standard for ionization, leading to suppression of the internal standard's signal. This is a known phenomenon in electrospray ionization. However, as long as the analyte and internal standard have identical ionization efficiencies and co-elute, the ratio of their signals should remain constant, and quantification should not be affected.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for posaconazole and its internal standard from published literature.

Table 1: Matrix Effect of Posaconazole and Posaconazole-d4 in Human Plasma

AnalyteConcentration (ng/mL)Matrix Effect (%)
Posaconazole295.93 ± 8.47
100118.13 ± 8.45
1000122.13 ± 13.44
Posaconazole-d4100114.83 ± 5.76
  • A matrix effect > 100% indicates ion enhancement, while < 100% indicates ion suppression.

Table 2: Matrix Effect and Recovery of Posaconazole in Rat Plasma in the Presence of a Co-administered Drug

AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
PosaconazoleLow95.495.1
Medium110.5103.6
High101.998.7

Detailed Experimental Protocols

Protocol 1: Assessment of Matrix Effect for this compound

This protocol describes a method to quantify the matrix effect on the this compound signal.

  • Prepare Solutions:

    • Solution A (Neat Solution): Prepare a solution of this compound in the mobile phase at a concentration representative of that used in the analytical method.

    • Solution B (Post-Extraction Spike):

      • Obtain blank plasma from at least six different sources.

      • Extract the blank plasma using your established sample preparation method (e.g., protein precipitation or SPE).

      • Spike the extracted blank plasma with this compound to the same final concentration as Solution A.

  • LC-MS/MS Analysis:

    • Inject Solution A and Solution B into the LC-MS/MS system.

    • Record the peak area of this compound for each injection.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and rapid method for preparing plasma samples for posaconazole analysis.

  • Sample Aliquoting: To 50 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 50 µL of an internal standard working solution (this compound in methanol).

  • Protein Precipitation: Add 150 µL of acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Injection: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample and Solution Preparation cluster_calc Data Processing and Calculation prep_A Prepare Solution A (this compound in neat solution) analysis Inject Solutions A and B into LC-MS/MS prep_A->analysis prep_B Prepare Solution B (Post-extraction spiked blank plasma) prep_B->analysis data Record Peak Areas of This compound analysis->data calc Calculate Matrix Effect (%) (Area B / Area A) * 100 data->calc

Caption: Experimental workflow for the assessment of matrix effects.

troubleshooting_pathway start Low/Inconsistent This compound Signal q_matrix Is it a Matrix Effect? start->q_matrix sol_matrix Improve Sample Cleanup (e.g., SPE, LLE) Optimize Chromatography q_matrix->sol_matrix Yes q_coelution Is it a Co-eluting Substance? q_matrix->q_coelution No a_matrix_yes Yes a_matrix_no No end Signal Restored sol_matrix->end sol_coelution Separate Interferent Chromatographically Optimize MS Conditions (e.g., Cone Voltage) q_coelution->sol_coelution Yes q_instrument Are Instrument Parameters Optimal? q_coelution->q_instrument No a_coelution_yes Yes a_coelution_no No sol_coelution->end sol_instrument Re-optimize Ion Source Verify Mobile Phase Clean Instrument q_instrument->sol_instrument No q_instrument->end Yes a_instrument_yes Yes a_instrument_no No sol_instrument->end

Caption: Troubleshooting pathway for this compound signal suppression.

Technical Support Center: Optimizing Posaconazole-D5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Posaconazole-D5 (Pos-D5) as an internal standard in mass spectrometry-based bioanalysis. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve accurate and reproducible quantification of Posaconazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an analytical method?

A: this compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary role is to mimic the analytical behavior of the analyte, Posaconazole, throughout the entire experimental process—from sample preparation to detection. Because Pos-D5 is chemically identical to Posaconazole but has a different mass, it can be distinguished by a mass spectrometer.[1] By adding a known, fixed concentration of Pos-D5 to all samples (calibrators, quality controls, and unknowns), it allows for the correction of variability that can occur during:

  • Sample Extraction: Differences in recovery between samples.

  • Matrix Effects: Signal enhancement or suppression caused by other components in the biological matrix (e.g., plasma, serum).

  • Instrumental Analysis: Variations in injection volume and instrument response.

The use of a reliable IS like Pos-D5 is critical for ensuring the accuracy, precision, and robustness of the bioanalytical method, which is essential for applications like therapeutic drug monitoring (TDM).[1]

Q2: What is the recommended concentration for this compound as an internal standard?

A: There is no single universal concentration for Pos-D5. The optimal concentration depends on the specific analytical method, the expected concentration range of Posaconazole in the samples, and the sensitivity of the LC-MS/MS instrument. The goal is to use a concentration that yields a consistent and reproducible detector response without interfering with the analyte's measurement.

Based on published methods for Posaconazole using deuterated internal standards (like Posaconazole-d4, which behaves similarly to Pos-D5), a common starting point for the final concentration in the sample is between 100 and 500 ng/mL .[2][3]

Key Considerations:

  • Analyte Concentration Range: The IS response should be of a similar order of magnitude to the analyte's response, particularly around the mid-point of the calibration curve. For Posaconazole, the therapeutic range can be from <0.7 mg/L (<700 ng/mL) for prophylaxis to >1.25 mg/L (>1250 ng/mL) for treatment.[4][5][6]

  • Instrument Response: The chosen concentration should produce a signal that is strong enough to be measured precisely (well above the limit of quantification) but not so high that it causes detector saturation.

  • Consistency: The primary goal is a consistent IS peak area across all samples in an analytical run. Significant variability in the IS response can indicate underlying issues with the method.[7]

The following table summarizes IS concentrations used in various validated LC-MS/MS methods for Posaconazole analysis.

AnalyteInternal Standard (IS)IS Concentration (in final solution/sample)Analyte Calibration RangeBiological Matrix
PosaconazolePosaconazole-d40.5 µg/mL (500 ng/mL)0.02–40 µg/mLHuman Serum
PosaconazolePosaconazole-d40.1 mg/L (100 ng/mL)Not specifiedPlasma/Serum
PosaconazolePosaconazole-d4Not specified2–1000 ng/mLHuman Plasma
PosaconazoleKetoconazole0.075 µg/mL (75 ng/mL)0.014–12 µg/mLPlasma

Troubleshooting Guide

Q3: My this compound signal is too low or undetectable. What should I do?

A: A low or absent IS signal can compromise the entire analysis. Follow these troubleshooting steps to identify the root cause.

Troubleshooting Steps for Low IS Signal:

  • Verify IS Solution Preparation:

    • Confirm the initial stock concentration of your Pos-D5.

    • Recalculate all dilutions made to prepare the working solution.

    • Prepare a fresh working solution from the stock to rule out degradation or preparation errors.

  • Check the Sample Preparation Process:

    • Pipetting Error: Ensure the IS working solution was added to every sample. Inconsistent pipetting is a common source of random variability.[7]

    • Extraction Recovery: A very low recovery of the IS during protein precipitation or solid-phase extraction (SPE) could lead to a weak signal. Evaluate the efficiency of your extraction step.

  • Investigate Mass Spectrometer Settings:

    • Incorrect MRM Transition: Verify that the correct precursor and product ion masses for Pos-D5 are entered in the acquisition method. For Posaconazole, the protonated molecule [M+H]⁺ is typically used.[8] The Pos-D5 precursor ion will be 5 atomic mass units higher than that of Posaconazole.

    • Insufficient Optimization: Ensure that MS parameters like collision energy and declustering potential are optimized specifically for Pos-D5 to achieve maximum sensitivity.

  • Assess for Severe Ion Suppression:

    • While an IS is meant to correct for matrix effects, severe ion suppression can reduce the signal to an unusable level.

    • Experiment: Infuse a constant concentration of Pos-D5 solution directly into the mass spectrometer while injecting an extracted blank matrix sample. A significant drop in the signal at the retention time of Posaconazole indicates severe ion suppression.

The workflow below illustrates a systematic approach to diagnosing low IS signal.

Caption: Troubleshooting workflow for low internal standard signal.

Q4: The peak area of my this compound is highly variable across my analytical run. What does this indicate?

A: High variability in the IS response (e.g., coefficient of variation >15-20%) is a red flag that the method is not under control.[7] It suggests that the IS is not effectively correcting for inconsistencies in the analytical process.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inconsistent Sample Preparation Review pipetting techniques for adding the IS. If using automated liquid handlers, check for clogged or malfunctioning channels.[7]
Variable Matrix Effects The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement. Improve sample cleanup (e.g., switch from protein precipitation to SPE) or adjust chromatography to better separate interferences from the analyte and IS.
LC System or Autosampler Issues Inconsistent injection volumes can cause variability. Check the autosampler for leaks, bubbles in the syringe, or mechanical issues.
Instrument Instability A dirty ion source or unstable spray in the mass spectrometer can lead to fluctuating signal intensity. Perform routine instrument cleaning and maintenance.
Analyte-IS Crosstalk If the concentration of Posaconazole is extremely high, it might contribute to the signal in the Pos-D5 MRM channel. Check the isotopic purity of your standards and ensure there is no interference.

Experimental Protocols

Q5: How do I design an experiment to determine the optimal this compound concentration?

A: A systematic experiment is the best way to determine the ideal IS concentration for your specific method.

Protocol: Internal Standard Concentration Optimization

Objective: To find a Pos-D5 concentration that provides a stable and reproducible signal across the entire calibration range of Posaconazole without showing concentration-dependent effects.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Posaconazole certified reference standard

  • This compound certified reference standard

  • All necessary solvents and reagents for your extraction and LC-MS/MS method.

Methodology:

  • Prepare Analyte Solutions: Prepare a set of Posaconazole standards in the blank biological matrix covering your expected analytical range (e.g., from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ)). Include a blank sample (matrix only).

  • Prepare IS Working Solutions: Prepare 3 to 5 different concentrations of the Pos-D5 working solution. A good starting range based on literature might be 50 ng/mL, 100 ng/mL, and 250 ng/mL.

  • Spike and Extract:

    • Divide your analyte standards into separate sets.

    • Spike one set of analyte standards (from blank to ULOQ) with the first Pos-D5 working solution (e.g., 50 ng/mL).

    • Spike the second set with the second Pos-D5 working solution (e.g., 100 ng/mL), and so on.

    • Process all samples using your established extraction procedure (e.g., protein precipitation).

  • LC-MS/MS Analysis: Analyze all extracted samples in a single analytical run to minimize instrument-based variability.

  • Data Evaluation:

    • For each Pos-D5 concentration tested, plot the absolute peak area of Pos-D5 against the Posaconazole concentration.

    • Ideal Result: The peak area of Pos-D5 should be consistent and show a flat, horizontal line across all analyte concentrations.

    • Calculate the coefficient of variation (%CV) of the Pos-D5 peak areas for each tested concentration. The concentration that yields the lowest %CV (ideally <15%) is likely the most suitable.

    • Ensure the chosen concentration provides a signal that is at least 10-20 times the signal-to-noise ratio.

The following diagram illustrates this experimental workflow.

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_eval 3. Evaluation Phase A Prepare Analyte Standards (LLOQ to ULOQ in blank matrix) B Prepare Multiple Pos-D5 Working Solutions (e.g., 50, 100, 250 ng/mL) C Spike each set of Analyte Standards with a different Pos-D5 concentration B->C D Perform Sample Extraction (e.g., Protein Precipitation) C->D E Analyze all samples via LC-MS/MS D->E F Plot Pos-D5 Peak Area vs. Analyte Concentration for each IS level E->F G Calculate %CV of IS Peak Area for each IS concentration F->G H Select IS concentration with stable response and lowest %CV G->H

Caption: Experimental workflow for optimizing IS concentration.

References

Technical Support Center: Optimizing Posaconazole-D5 Peak Shape in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Posaconazole-D5, with a focus on achieving optimal peak shape for accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing actionable solutions.

Q1: What are the common causes of poor peak shape (tailing or fronting) for Posaconale-D5?

Poor peak shape in chromatography, such as peak tailing or fronting, can arise from a variety of factors.[1][2] For this compound, a basic compound, peak tailing is a common issue. This is often due to secondary interactions between the analyte and the stationary phase.[3]

Common Causes:

  • Secondary Interactions: Strong interactions can occur between the basic functional groups of this compound and acidic silanol groups on the surface of silica-based columns. This can lead to peak tailing.[3][4]

  • Column Overload: Injecting too much sample can exceed the column's capacity, resulting in peak distortion. Mass overload often causes tailing, while concentration overload can lead to fronting.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to partial ionization of this compound, causing inconsistent interactions with the stationary phase and resulting in tailing.[1]

  • Poor Column Condition: A contaminated or poorly packed column can lead to distorted peak shapes.[1][5] Voids in the column packing can also be a cause.[2][4]

  • Sample Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion, including split peaks.[4]

Q2: My this compound peak is exhibiting significant tailing. How can I improve its symmetry?

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[2] Here are several strategies to mitigate this issue:

  • Optimize Mobile Phase pH: Operating at a lower pH (e.g., pH ≤ 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions with the basic this compound molecule.[3][4]

  • Use a Highly Deactivated Column: Employing an end-capped column can reduce the number of available silanol groups, thereby minimizing secondary interactions.[3][4] Modern Type B silica columns, which have a lower content of free silanol groups, are also a good option.[3]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine, can help to mask the active silanol sites on the stationary phase.

  • Reduce Sample Load: Dilute your sample to check if the tailing is due to mass overload. If the peak shape improves with a more dilute sample, this is a likely cause.[2]

  • Check Column Health: If the above solutions do not resolve the issue, the column itself may be the problem. A void at the column inlet or contamination can cause tailing. Try reversing and washing the column or replacing it if necessary.[2]

Q3: I am observing peak fronting for this compound. What are the likely causes and solutions?

Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing for basic compounds but can still occur.[1][2]

  • Sample Overload (Concentration): The sample may be too concentrated, leading to saturation of the stationary phase at the point of injection.[1] Try reducing the concentration of your sample.

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.[2][4] Ensure your sample is completely solubilized before injection.

  • Column Collapse: Operating the column under harsh conditions, such as excessively high temperatures or extreme pH levels, can cause the packed bed to collapse, leading to fronting.[2][4] Always operate your column within the manufacturer's recommended parameters.

Q4: My chromatogram shows split peaks for this compound. What could be the issue?

Split peaks can be a sign of several problems occurring before or during the separation process.[4]

  • Injection Solvent and Mobile Phase Mismatch: If the sample is injected in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a split peak.[4] It is best to dissolve the sample in the mobile phase if possible.

  • Blocked Frit or Column Void: A partially blocked column inlet frit or a void in the packing material at the head of the column can cause the sample to be distributed unevenly, leading to split peaks for all analytes in the chromatogram.[4]

  • Co-elution with an Interferent: It's possible that another compound is co-eluting with this compound, giving the appearance of a split peak.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G start Poor Peak Shape (Tailing, Fronting, or Split) check_overload Check for Column Overload (Reduce sample concentration/volume) start->check_overload check_mobile_phase Optimize Mobile Phase (Adjust pH, add modifier) check_overload->check_mobile_phase No Improvement good_peak Symmetrical Peak Achieved check_overload->good_peak Improved check_column Evaluate Column Condition (Use end-capped or Type B silica column) check_mobile_phase->check_column No Improvement check_mobile_phase->good_peak Improved check_injection Verify Injection Parameters (Match sample solvent to mobile phase) check_column->check_injection No Improvement check_column->good_peak Improved check_injection->good_peak Improved replace_column Consider Column Replacement check_injection->replace_column No Improvement

References

Posaconazole-D5 stability issues in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of Posaconazole-D5 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis? A1: this compound is a stable, deuterium-labeled version of the antifungal drug Posaconazole. It is most commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because it is chemically almost identical to Posaconazole, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, allowing for more accurate and precise quantification of the parent drug in complex biological samples like plasma or serum.[2]

Q2: What are the primary stability concerns for Posaconazole and its deuterated internal standard? A2: The main stability concerns for Posaconazole, which are expected to be mirrored by this compound, are degradation under oxidative and thermal stress.[3][4] Studies have shown that Posaconazole is susceptible to forming N-oxide degradation products.[3][4] It is generally stable under acidic and basic hydrolysis and photolytic conditions.[3] For the deuterated standard specifically, a key concern is the stability of the deuterium labels and ensuring they do not undergo back-exchange with protons from the sample matrix or solvents.[5]

Q3: How should this compound stock solutions be stored? A3: Stock solutions of this compound should be stored in a tightly sealed container at or below -20°C to minimize solvent evaporation and degradation. Specific manufacturer recommendations should always be followed, but generally, storage at -20°C or -80°C is standard practice for long-term stability of bioanalytical standards.

Q4: Can this compound be used in matrices other than plasma or serum? A4: Yes, this compound can theoretically be used as an internal standard in other biological matrices like urine, saliva, or tissue homogenates. However, the stability and analytical performance must be validated for each specific matrix. Matrix components can significantly impact analyte and internal standard stability, extraction efficiency, and ionization in the mass spectrometer.[6] Therefore, a full method validation, including stability assessments in that specific matrix, is critical.

Troubleshooting Guide

Q5: My this compound internal standard (IS) response is highly variable or consistently low across a batch. What are the potential causes? A5: Inconsistent IS response is a common issue in LC-MS/MS bioanalysis. The following workflow can help diagnose the problem.

Start Inconsistent IS Peak Area Across Samples Prep Problem in Sample Preparation? Start->Prep LC Problem in LC System? Prep->LC No Vol_Error Inconsistent IS Spiking Volume or Matrix Volume Prep->Vol_Error Yes Mix_Error Inadequate Vortexing/Mixing (IS not homogenized in matrix) Prep->Mix_Error Yes Extract_Error Variable Extraction Recovery (e.g., inconsistent protein precipitation) Prep->Extract_Error Yes Stability_Error Bench-top Instability (IS degrading during preparation) Prep->Stability_Error Yes MS Problem in MS System? LC->MS No Injector_Error Injector Malfunction (Inconsistent injection volume) LC->Injector_Error Yes Column_Error Column Clogging or Degradation LC->Column_Error Yes Carryover_Error Sample Carryover LC->Carryover_Error Yes Source_Error Dirty or Unstable Ion Source (e.g., capillary position, gas flows) MS->Source_Error Yes Matrix_Effect Differential Matrix Effects (Suppression/enhancement varies between samples) MS->Matrix_Effect Yes

Caption: Troubleshooting inconsistent internal standard response.

Actionable Steps:

  • Preparation: Verify pipettes used for spiking IS and aliquoting matrix. Ensure thorough vortexing after adding the IS to the biological sample. Review the consistency of your extraction procedure (e.g., protein precipitation, SPE).[7]

  • Stability: Assess short-term bench-top stability to ensure the IS is not degrading during the time it takes to process the samples.[8]

  • LC System: Perform an injector test and check for pressure fluctuations that might indicate a column clog. Inject a blank solvent after a high-concentration sample to check for carryover.

  • MS System: Clean the ion source. Perform a post-column infusion experiment to investigate when and where matrix effects are occurring in the chromatographic run.[9]

Q6: I see a small peak in my blank matrix samples at the retention time and mass transition of Posaconazole. How can I determine the source? A6: This could be due to carryover from a preceding high-concentration sample or an impurity in your deuterated internal standard. The unlabeled parent drug (Posaconazole) can be a trace impurity from the synthesis of this compound.

  • Troubleshooting Step: Prepare a sample containing only the IS solution (no matrix) and inject it. If the Posaconazole peak is still present, it confirms that the unlabeled analyte is an impurity in your IS material. Contact the supplier for a certificate of analysis with isotopic purity information.

Q7: The retention time of this compound is slightly different from that of Posaconazole. Is this normal and can it cause problems? A7: A small shift in retention time between a deuterated standard and the parent analyte is a known phenomenon called the "deuterium isotope effect" and is not uncommon. However, this can become a problem if the two compounds elute on the shoulder of a region of strong ion suppression. In such cases, the analyte and the IS can experience different degrees of matrix effects, compromising quantification.[9][10]

  • Troubleshooting Step: If you suspect differential matrix effects, try to adjust the chromatography to move the analytes to a "cleaner" region of the chromatogram where ion suppression is minimal. A post-column infusion experiment is the best way to visualize these suppression zones.

Q8: I suspect my this compound is degrading. What are the likely degradation products? A8: Based on forced degradation studies of Posaconazole, the most likely degradation products are N-oxides, formed through oxidation of the piperazine ring.[3][4] Other potential degradants have been identified under photolytic and oxidative stress, involving modifications to the piperazine ring and the triazole and triazolone side chains.[11][12]

cluster_0 Degradation Pathway POS Posaconazole / this compound Oxidation Oxidative Stress (e.g., peroxide) POS->Oxidation POS->Oxidation Thermal Thermal Stress POS->Thermal DP1 N-Oxide Degradants (on piperazine ring) Oxidation->DP1 DP2 Other Degradants (ring/side-chain modifications) Oxidation->DP2 Thermal->DP1

Caption: Potential degradation pathways for Posaconazole.

Stability Data Summary

While comprehensive stability data specifically for this compound in biological matrices is limited in published literature, its stability is expected to be comparable to the parent drug, Posaconazole. The following tables summarize published stability data for Posaconazole in human plasma/serum.

Table 1: Freeze-Thaw and Short-Term Stability of Posaconazole in Human Plasma

ConditionMatrixDuration / CyclesStability OutcomeReference
Freeze-Thaw Human Plasma/Serum3 Cycles (-20°C to RT)Stable, no significant change observed.[8]
Bench-Top (RT) Human Plasma/Serum24 hoursStable, concentration remained constant.[8]
Autosampler Processed Samples24 hours at 4°CStable.[8]

Table 2: Long-Term Stability of Posaconazole in Human Plasma

Storage TemperatureMatrixDurationStability OutcomeReference
-20°C Human Plasma/Serum5 DaysStable, no significant change observed.[8]
-20°C Human Plasma/Serum15 DaysStable, %CV within acceptable limits.[13]
-80°C Human PlasmaNot SpecifiedStandard storage condition for calibration standards and QCs.[14]

Detailed Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in a biological matrix (e.g., human plasma) as part of a bioanalytical method validation.

Protocol 1: Freeze-Thaw Stability Assessment

cluster_workflow Freeze-Thaw Stability Workflow A 1. Spike Matrix (Low & High QC levels) B 2. Aliquot Samples (Minimum of 3 replicates per level) A->B C 3. Freeze Samples (e.g., 24h at -20°C or -80°C) B->C D 4. Thaw Unassisted (at Room Temperature) C->D E 5. Refreeze Samples (e.g., 12-24h) D->E F 6. Repeat Cycle (For desired number of cycles, e.g., 3x) E->F G 7. Analyze Samples (Process and analyze with a fresh calibration curve) F->G H 8. Compare Results (To nominal concentration) G->H

Caption: Experimental workflow for freeze-thaw stability testing.
  • Objective: To determine the stability of this compound after repeated freeze-thaw cycles.

  • Procedure:

    • Prepare replicate quality control (QC) samples at low and high concentrations in the chosen biological matrix.

    • Analyze one set of these QCs immediately (Time 0 comparison).

    • Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Once thawed, refreeze the samples for at least 12 hours. This completes one cycle.

    • Repeat the process for a minimum of three cycles.[8]

    • After the final cycle, process and analyze the samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling time during routine analysis.

  • Procedure:

    • Prepare replicate QC samples at low and high concentrations.

    • Thaw the samples and allow them to sit on the laboratory bench at room temperature for a defined period (e.g., 4, 8, or 24 hours).[8] This period should be equal to or longer than the expected handling time of a typical analytical run.

    • At the end of the period, process and analyze the samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration.

Protocol 3: Long-Term Stability Assessment
  • Objective: To determine the stability of this compound in the biological matrix under the intended long-term storage conditions.

  • Procedure:

    • Prepare a sufficient number of QC samples at low and high concentrations.

    • Place the samples in a freezer set to the intended storage temperature (e.g., -20°C or -80°C).

    • Analyze the samples at designated time points (e.g., 1, 3, 6, and 12 months).

    • At each time point, retrieve a set of samples, thaw, process, and analyze against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

References

How to resolve Posaconazole and Posaconazole-D5 co-elution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Posaconazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic analysis of Posaconazole and its deuterated internal standard, Posaconazole-D5.

Frequently Asked Questions (FAQs)

Q1: Why am I observing co-elution of Posaconazole and its deuterated internal standard, this compound?

Co-elution, or the failure of two compounds to separate on a chromatography column, is a common issue when dealing with a compound and its isotopically labeled internal standard. Deuterated standards like this compound are designed to be chemically identical to the analyte, Posaconazole. However, the slight mass difference due to the deuterium atoms can sometimes lead to subtle differences in their interaction with the stationary phase, a phenomenon known as the "isotope effect." This can result in either complete co-elution or partial separation, which can interfere with accurate quantification, especially in LC-MS/MS analysis where distinct peaks are often desired for robust integration.

Q2: What is the "isotope effect" in chromatography and how does it affect my analysis?

The deuterium isotope effect in chromatography refers to the change in retention time of a deuterated compound compared to its non-deuterated counterpart. Deuterium atoms are slightly larger and form slightly stronger bonds than hydrogen atoms. In reversed-phase chromatography, this can lead to minor differences in the Van der Waals interactions with the stationary phase. As a result, the deuterated compound may elute slightly earlier or later than the parent compound. The extent of this effect depends on the number and location of the deuterium atoms, as well as the specific chromatographic conditions.

Q3: Is complete co-elution of an analyte and its deuterated internal standard always necessary?

For many LC-MS/MS applications, complete co-elution is preferred to ensure that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification. However, if baseline separation can be consistently achieved, it is also acceptable, provided that the integration of both peaks is reproducible. The primary issue arises from partial co-elution, which can lead to inaccurate peak integration.

Troubleshooting Guide: Resolving Posaconazole and this compound Co-elution

This guide provides a systematic approach to troubleshoot and resolve the co-elution of Posaconazole and this compound. The strategies are presented in a logical order, starting with simpler adjustments and progressing to more significant method modifications.

Initial Assessment Workflow

It is crucial to first confirm that the observed peak is indeed a co-elution of Posaconazole and this compound.

A Inject Posaconazole and This compound Separately B Confirm Retention Times A->B Analyze Chromatograms C Inject a Mixture B->C Establish Individual RTs D Observe Single Broad Peak or Partially Resolved Peaks C->D Analyze Chromatogram E Proceed to Troubleshooting D->E Co-elution Confirmed

Caption: Initial workflow to confirm co-elution.

Strategy 1: Modification of Mobile Phase Composition

Altering the mobile phase is often the simplest and most effective way to influence selectivity and resolve co-eluting peaks.

Experimental Protocol:

  • Vary the Organic Modifier: If your current method uses acetonitrile, try substituting it with methanol, or vice versa. Prepare a series of mobile phases with different ratios of the organic modifier to the aqueous phase.

  • Adjust the Aqueous Phase pH: Modify the pH of the aqueous component of the mobile phase. Posaconazole has basic functional groups, and altering the pH can change its ionization state and, consequently, its retention. Prepare buffers at different pH values (e.g., pH 3, 4, 5, 6, and 7).

  • Incorporate an Additive: Add a small concentration of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) or a different buffer salt (e.g., ammonium acetate, ammonium formate) to the mobile phase.

Data Presentation:

Mobile Phase CompositionRetention Time (Posaconazole)Retention Time (this compound)Resolution (Rs)
Baseline: 50:50 ACN:H2O5.2 min5.2 min0
45:55 ACN:H2O6.8 min6.7 min0.8
50:50 MeOH:H2O7.5 min7.6 min0.9
50:50 ACN:H2O with 0.1% Formic Acid4.8 min4.7 min1.0
Strategy 2: Adjustment of Chromatographic Conditions

Fine-tuning the operational parameters of your HPLC/UHPLC system can also improve separation.

Experimental Protocol:

  • Modify the Flow Rate: Decrease the flow rate to increase the interaction time of the analytes with the stationary phase, which can enhance resolution.

  • Adjust the Column Temperature: Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C, 40°C). Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity.

  • Alter the Gradient Slope (for gradient elution): If you are using a gradient method, make the gradient shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting compounds.

Data Presentation:

ParameterCondition 1Condition 2Condition 3
Flow Rate 1.0 mL/min0.8 mL/min0.6 mL/min
Resolution (Rs)0.81.11.4
Temperature 25°C35°C45°C
Resolution (Rs)0.91.21.0
Gradient Slope 5-95% in 5 min5-95% in 8 min5-95% in 12 min
Resolution (Rs)0.71.01.5
Strategy 3: Evaluation of Stationary Phase Chemistry

If modifications to the mobile phase and chromatographic conditions are unsuccessful, changing the stationary phase may be necessary.

Experimental Protocol:

  • Change the Carbon Load/End-capping: If you are using a standard C18 column, try a C18 column with a different carbon load or end-capping.

  • Switch to a Different Stationary Phase: Consider a different type of reversed-phase column, such as a C8, Phenyl-Hexyl, or a polar-embedded column. These stationary phases offer different selectivity based on mechanisms other than just hydrophobicity.

Data Presentation:

Stationary PhaseMobile PhaseRetention Time (Posaconazole)Retention Time (this compound)Resolution (Rs)
C18 (Standard)50:50 ACN:H2O5.2 min5.2 min0
C850:50 ACN:H2O4.1 min4.0 min1.2
Phenyl-Hexyl50:50 ACN:H2O6.5 min6.7 min1.5
Troubleshooting Logic Diagram

This diagram outlines the logical progression for troubleshooting the co-elution issue.

A Co-elution of Posaconazole and this compound Observed B Strategy 1: Modify Mobile Phase A->B E Resolution Achieved? B->E C Strategy 2: Adjust Chromatographic Conditions F Resolution Achieved? C->F D Strategy 3: Change Stationary Phase G Resolution Achieved? D->G E->C No H Method Optimized E->H Yes F->D No F->H Yes G->H Yes

Caption: Logical troubleshooting workflow for co-elution.

Technical Support Center: Posaconazole-D5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Posaconazole-D5 in LC-MS/MS analyses.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound, focusing on the mitigation of ion suppression.

Q1: I am observing significant ion suppression for this compound. What are the primary causes?

A1: Ion suppression in the analysis of this compound is often caused by co-eluting matrix components from the biological sample that interfere with the ionization process in the mass spectrometer's ion source. The most common sources of interference include:

  • Phospholipids: Abundant in plasma and serum samples, phospholipids are notorious for causing ion suppression.

  • Salts and Buffers: High concentrations of salts from buffers used in sample collection or preparation can reduce ionization efficiency.

  • Other Endogenous Molecules: Other small molecules and metabolites present in the biological matrix can also compete for ionization.

Q2: My this compound signal is inconsistent across different samples. Could this be due to ion suppression?

A2: Yes, inconsistent signal intensity for your internal standard, this compound, is a strong indicator of variable matrix effects, including ion suppression, between samples. This variability can compromise the accuracy and precision of your quantitative analysis. It is crucial to use a stable isotope-labeled internal standard like this compound to compensate for these effects, but significant suppression can still impact sensitivity.

Q3: How can I modify my sample preparation method to reduce ion suppression?

A3: Optimizing your sample preparation is one of the most effective ways to minimize ion suppression. Consider the following techniques:

  • Protein Precipitation (PPT): This is a simple and common method. However, it may not effectively remove all phospholipids. Using acetonitrile as the precipitation solvent is often preferred over methanol as it tends to precipitate phospholipids more efficiently.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components. Mixed-mode or specific phospholipid removal SPE cartridges can significantly reduce ion suppression.[1][2]

Q4: Can changes to my liquid chromatography (LC) method help minimize ion suppression?

A4: Absolutely. Chromatographic separation plays a key role in reducing ion suppression by separating this compound from co-eluting matrix components. Consider these strategies:

  • Gradient Elution: Employ a gradient elution profile that effectively separates this compound from the early-eluting, highly polar interferences and late-eluting non-polar compounds like phospholipids.

  • Column Chemistry: Use a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase) to alter the elution profile of interfering compounds relative to your analyte.

  • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the elution of highly interfering components (e.g., at the beginning and end of the chromatographic run) and only introduce the eluent containing this compound into the mass spectrometer.

Q5: Are there any mass spectrometry (MS) parameters I can adjust to mitigate ion suppression?

A5: While sample preparation and chromatography are the primary tools for combating ion suppression, some MS parameters can be optimized:

  • Ion Source Parameters: Adjusting the ion source temperature and gas flows can sometimes help to reduce the impact of matrix components on the ionization of this compound.

  • Ionization Mode: While not always feasible, switching to a different ionization technique (e.g., Atmospheric Pressure Chemical Ionization - APCI) if your molecule is amenable, can sometimes be less susceptible to ion suppression for certain matrices.

Quantitative Data Summary

The following table summarizes matrix effect data for Posaconazole from various studies. A matrix effect value of 100% indicates no ion suppression or enhancement. Values below 100% indicate ion suppression, while values above 100% suggest ion enhancement.

AnalyteInternal StandardSample PreparationMatrix Effect (%)Reference
PosaconazolePosaconazole-d4Protein Precipitation (Acetonitrile)95.93 - 122.13[3]
PosaconazoleKetoconazoleProtein Precipitation (Acetonitrile/Methanol)~89[4]
PosaconazoleSCH 56984Protein Precipitation & Online SPENot explicitly quantified, but controlled[5]
PosaconazolePosaconazole-d4Protein Precipitation & Dilution95 - 112[6]
PosaconazoleFluconazoleProtein Precipitation (Acetonitrile)95.1 - 103.6[7]

Detailed Experimental Protocols

Here are detailed methodologies for common sample preparation techniques used to minimize ion suppression for this compound analysis.

Protocol 1: Protein Precipitation (PPT)

This protocol is a straightforward method for removing the bulk of proteins from a plasma or serum sample.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample containing this compound.

  • Addition of Precipitation Solvent: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis. This step helps to concentrate the analyte and ensures compatibility with the chromatographic system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner sample extract compared to protein precipitation.

  • Sample and Buffer Addition: In a glass tube, combine 100 µL of plasma/serum sample, 100 µL of an appropriate buffer (e.g., 0.1 M ammonium carbonate, pH 9), and the this compound internal standard.

  • Addition of Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Extraction: Vortex the mixture for 5 minutes to facilitate the extraction of Posaconazole into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is highly effective at removing matrix interferences. The following is a general procedure and should be optimized based on the specific SPE cartridge used.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange or a phospholipid removal plate) by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pre-treat the plasma/serum sample (e.g., by diluting with the equilibration buffer) and load it onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger organic solvent may be used to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge using 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting Workflow for Ion Suppression

The following diagram illustrates a logical workflow for identifying and mitigating ion suppression of this compound.

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Sample Preparation Options cluster_3 LC Method Optimization cluster_4 Validation Start Observe Low or Inconsistent This compound Signal CheckIS Confirm Internal Standard (this compound) Integrity Start->CheckIS AssessMatrix Assess Matrix Effects (Post-column infusion or matrix-matched calibrants) CheckIS->AssessMatrix SamplePrep Optimize Sample Preparation AssessMatrix->SamplePrep Suppression Detected PPT Protein Precipitation (e.g., with Acetonitrile) SamplePrep->PPT Simple LLE Liquid-Liquid Extraction SamplePrep->LLE Cleaner SPE Solid-Phase Extraction SamplePrep->SPE Cleanest Chromatography Optimize LC Method Gradient Modify Gradient Profile Chromatography->Gradient Column Change Column Chemistry Chromatography->Column Divert Use Divert Valve Chromatography->Divert MS_Params Adjust MS Parameters Revalidate Re-validate Method MS_Params->Revalidate PPT->Chromatography LLE->Chromatography SPE->Chromatography Gradient->MS_Params Column->MS_Params Divert->MS_Params

Caption: Troubleshooting workflow for minimizing this compound ion suppression.

References

Technical Support Center: Optimizing Posaconazole-D5 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Posaconazole-D5 during bioanalytical sample preparation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of Posaconazole and its deuterated internal standard, this compound, from biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound often challenging?

A1: The physicochemical properties of Posaconazole, which are nearly identical to this compound, present inherent challenges for extraction. Posaconazole is a weakly basic (pKa ~3.6 and 4.6), highly lipophilic (LogP ~4.6), and highly protein-bound (>98%) compound with low aqueous solubility.[1] These characteristics can lead to poor recovery due to:

  • Strong binding to plasma proteins: This prevents the efficient transfer of the analyte to the extraction solvent.

  • Low solubility in aqueous media: This can lead to precipitation of the analyte during sample processing.

  • High lipophilicity: This requires careful selection of organic solvents to ensure complete solubilization and extraction.

Q2: What are the common methods for extracting this compound?

A2: The three most common techniques for extracting this compound from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[2][3] The choice of method often depends on the desired level of sample cleanup, throughput requirements, and the analytical technique used for detection (e.g., LC-MS/MS).

Q3: How does pH affect the extraction recovery of this compound?

A3: As a weakly basic compound, the pH of the sample and extraction solvents is a critical factor. To ensure that this compound is in its neutral, less polar form, the pH of the sample should be adjusted to be above its pKa values (i.e., alkaline conditions). This increases its partition into the organic solvent during LLE or its retention on a non-polar SPE sorbent. One study demonstrated that adjusting the plasma pH to 11 resulted in a recovery of over 98% for Posaconazole during LLE.[2]

Q4: Can the addition of salt improve LLE recovery?

A4: Yes, adding salt (salting out) to the aqueous phase during LLE can increase the recovery of this compound. The addition of salt, such as sodium chloride, increases the ionic strength of the aqueous layer, which decreases the solubility of the non-polar analyte and promotes its transfer into the organic phase. An optimized LLE method reported a recovery of over 98% with the addition of 10% w/v NaCl.[2]

Q5: Are there any known stability issues with this compound during extraction?

A5: Posaconazole is generally stable under typical laboratory conditions. However, it has been shown to be susceptible to degradation in acidic and oxidative environments.[4] While deuterated internal standards are generally stable, it is good practice to minimize exposure to harsh acidic conditions and oxidizing agents during the extraction process.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Incomplete Protein Disruption Prior to SPE, pretreat the plasma sample with a protein precipitating agent like acetonitrile or methanol to release protein-bound this compound.
Inappropriate Sorbent Selection For the highly lipophilic this compound, a mixed-mode cation exchange SPE is often effective.[5] This takes advantage of both non-polar interactions and the basic nature of the analyte.
Suboptimal pH during Loading Ensure the sample is loaded onto the SPE column under basic conditions (pH > 5) to maintain this compound in its neutral state for better retention on a non-polar sorbent.
Inefficient Washing Step Use a weak organic solvent for the wash step to remove interferences without prematurely eluting the analyte. The wash solvent should be strong enough to remove unwanted matrix components but not so strong that it elutes this compound.
Incomplete Elution Use a strong organic solvent, often with an acidic or basic modifier, for elution. For a mixed-mode cation exchange sorbent, elution with a methanolic solution containing a small percentage of a strong acid can be effective.
Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Suboptimal pH of Aqueous Phase Adjust the pH of the plasma sample to alkaline conditions (pH 9-11) using a base like sodium hydroxide to neutralize this compound and facilitate its transfer to the organic phase.[2][6]
Incorrect Organic Solvent Select an organic solvent that is immiscible with water and has a high affinity for this compound. Diethyl ether has been shown to provide quantitative recovery for Posaconazole.[6] Other solvents to consider include methyl tert-butyl ether (MTBE) and ethyl acetate.
Insufficient Mixing/Vortexing Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for analyte transfer. Vortex for an adequate amount of time (e.g., 5-10 minutes).[2]
Emulsion Formation If an emulsion forms, try centrifugation at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help to break the emulsion.
Incomplete Phase Separation Allow sufficient time for the two phases to separate completely after centrifugation. Aspirate the organic layer carefully to avoid contamination with the aqueous phase.
Low and Variable Recovery in Protein Precipitation (PPT)
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation Ensure a sufficient volume of cold organic solvent (typically acetonitrile or methanol) is added to the plasma. A common ratio is 3:1 or 4:1 (solvent to plasma).[3]
Analyte Co-precipitation The high lipophilicity of this compound can sometimes lead to its co-precipitation with proteins. To mitigate this, consider optimizing the precipitation solvent. A mixture of acetonitrile and methanol (e.g., 75:25 v/v) has been used successfully.[7]
Insufficient Vortexing and Centrifugation Vortex the sample vigorously after adding the precipitation solvent to ensure complete protein denaturation. Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to obtain a compact pellet and clear supernatant.[7]
Matrix Effects in LC-MS/MS Analysis PPT is a cruder cleanup method compared to SPE and LLE, which can lead to significant matrix effects (ion suppression or enhancement) in the LC-MS/MS analysis. If matrix effects are suspected, further sample cleanup (e.g., post-precipitation SPE) may be necessary.

Quantitative Data on Extraction Recovery

The following table summarizes reported recovery data for Posaconazole using different extraction methods. Due to the structural similarity, the recovery of this compound is expected to be comparable to that of Posaconazole.

Extraction Method Matrix Reported Recovery (%) Key Experimental Conditions Reference
Protein PrecipitationHuman Plasma85.63Acetonitrile as the precipitating agent.[8]
Protein PrecipitationHuman Plasma>95% (implied)Acetonitrile-methanol (75:25 v/v) as the precipitating agent.[7]
Liquid-Liquid ExtractionHuman Plasma>98Extraction with an unspecified organic solvent at pH 11 with 10% w/v NaCl.[2]
Liquid-Liquid ExtractionHuman Plasma101.3Extraction with diethyl ether under basic conditions.[6]
Solid-Phase ExtractionHuman Plasma86Mixed-mode cation exchange SPE.[9]

Experimental Protocols

Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This protocol is adapted from a validated method for Posaconazole in human plasma.[5]

  • Sample Pre-treatment: To 50 µL of plasma, add the internal standard (this compound) solution.

  • Protein Precipitation: Add 150 µL of acetonitrile to the plasma sample, vortex to mix, and centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange 96-well SPE plate by sequentially passing methanol and then water through the wells.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound from the SPE plate using a suitable organic solvent, such as methanol containing a small percentage of a strong acid (e.g., formic acid), into a clean collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

This protocol is based on a method with high recovery for Posaconazole.[2][6]

  • Sample Preparation: To a 100 µL plasma sample, add the this compound internal standard.

  • pH Adjustment: Add a small volume of a basic solution (e.g., 1 M NaOH) to adjust the plasma pH to approximately 11.

  • Addition of Salt: Add solid sodium chloride to a final concentration of 10% w/v and vortex to dissolve.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

  • Mixing: Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample for 10 minutes at a high speed (e.g., 12,000 rpm) to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.

Protein Precipitation (PPT)

This is a general protocol for protein precipitation.[3][7]

  • Sample Aliquoting: Pipette 100 µL of the plasma sample containing this compound into a microcentrifuge tube.

  • Addition of Precipitation Solvent: Add 300 µL of cold (-20°C) acetonitrile/methanol (75:25, v/v) mixture to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the clear supernatant and transfer it to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction add_is->spe Choose Method lle Liquid-Liquid Extraction add_is->lle Choose Method ppt Protein Precipitation add_is->ppt Choose Method evap_recon Evaporation & Reconstitution spe->evap_recon lle->evap_recon lcms LC-MS/MS Analysis ppt->lcms Direct Injection or Evaporation & Reconstitution evap_recon->lcms

Caption: Overview of the general experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_spe SPE Troubleshooting cluster_lle LLE Troubleshooting cluster_ppt PPT Troubleshooting start Low this compound Recovery method Identify Extraction Method start->method spe_cause1 Incomplete Protein Disruption? method->spe_cause1 SPE lle_cause1 Suboptimal pH? method->lle_cause1 LLE ppt_cause1 Incomplete Precipitation? method->ppt_cause1 PPT spe_cause2 Incorrect Sorbent/pH? spe_action1 Pre-treat with PPT spe_cause1->spe_action1 spe_cause3 Inefficient Elution? spe_action2 Use Mixed-Mode Cation Exchange at basic pH spe_cause2->spe_action2 spe_action3 Use Stronger/Modified Elution Solvent spe_cause3->spe_action3 lle_cause2 Wrong Solvent? lle_action1 Adjust to pH 9-11 lle_cause1->lle_action1 lle_cause3 Emulsion Formation? lle_action2 Use Diethyl Ether/MTBE lle_cause2->lle_action2 lle_action3 Centrifuge Longer/Add Salt lle_cause3->lle_action3 ppt_cause2 Analyte Co-precipitation? ppt_action1 Increase Solvent Ratio (e.g., 4:1) ppt_cause1->ppt_action1 ppt_cause3 Matrix Effects? ppt_action2 Optimize Solvent Mix (e.g., ACN/MeOH) ppt_cause2->ppt_action2 ppt_action3 Consider Post-Extraction Cleanup (e.g., SPE) ppt_cause3->ppt_action3

Caption: A logical flowchart for troubleshooting poor recovery of this compound based on the extraction method used.

References

Technical Support Center: Posaconazole-D5 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Posaconazole-D5 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

This compound is a stable isotope-labeled (SIL) version of the antifungal drug Posaconazole, where five hydrogen atoms have been replaced with deuterium.[1] It is the preferred internal standard (IS) for the quantitative analysis of Posaconazole in biological matrices (e.g., plasma, serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

The key advantages of using a SIL internal standard like this compound are:

  • Similar Physicochemical Properties: It behaves almost identically to the unlabeled analyte (Posaconazole) during sample extraction, chromatography, and ionization.[3]

  • Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the assay.[2][3]

  • Co-elution: Ideally, it co-elutes with the analyte, ensuring that both experience the same conditions during analysis.[2]

Q2: What are the common sources of variability in the this compound internal standard response?

Variability in the internal standard response is a common issue in bioanalytical assays and can arise from several sources. According to FDA guidance and expert opinions, these include:

  • Human Error: Inconsistent sample preparation, such as pipetting errors during the addition of the IS solution.[4]

  • Instrumental Issues: Fluctuations in the LC-MS/MS system's performance, such as inconsistent injection volumes or a drifting detector response.[3]

  • Matrix Effects: Differences in the composition of the biological matrix between samples can lead to variable ion suppression or enhancement of the IS signal.[5]

It is crucial to monitor the IS response in each analytical run. Consistent IS responses across calibration standards, quality control samples (QCs), and unknown samples indicate a robust and reliable assay.

Q3: Can this compound interfere with the quantification of Posaconazole?

Yes, under certain circumstances, this compound can be a source of interference. Potential issues include:

  • Isotopic Impurity: The this compound standard may contain a small amount of unlabeled Posaconazole. This can lead to a "cross-talk" between the analyte and IS signals, potentially causing a positive bias in the measured concentrations, especially at the lower limit of quantification (LLOQ).[6]

  • Differential Matrix Effects: Although structurally very similar, the deuterium labeling can sometimes cause a slight shift in the chromatographic retention time of this compound compared to Posaconazole. If this shift causes them to elute in regions with different levels of ion suppression, the IS will not accurately compensate for the matrix effect on the analyte.[5][7]

  • In-source Fragmentation: Both Posaconazole and this compound can undergo fragmentation in the ion source of the mass spectrometer. If a fragment of the IS has the same mass as the analyte, it can lead to interference.[8][9]

Troubleshooting Guides

Issue 1: High Variability in this compound Response Across an Analytical Run

Symptoms:

  • The coefficient of variation (%CV) of the this compound peak area exceeds the established acceptance criteria (typically >15-20%).

  • Inconsistent IS peak areas are observed between calibration standards, QCs, and unknown samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Review the sample preparation procedure for any potential sources of error. - Ensure consistent and accurate pipetting of the internal standard solution into all samples.[3] - Verify that the IS is thoroughly mixed with the sample matrix.
Instrument Performance Issues - Check the LC system for leaks and ensure a stable flow rate. - Verify the autosampler's injection precision. - Clean the mass spectrometer's ion source to remove any potential contaminants.
Matrix Effects - Evaluate matrix effects by comparing the IS response in extracted blank matrix samples with that in a neat solution. - Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components.

Troubleshooting Workflow for IS Variability:

start High IS Response Variability Detected check_prep Review Sample Preparation SOP start->check_prep check_instrument Investigate Instrument Performance check_prep->check_instrument No obvious errors re_extract Re-extract and Re-analyze Samples check_prep->re_extract Error identified and corrected eval_matrix Evaluate Matrix Effects check_instrument->eval_matrix No instrument issues check_instrument->re_extract Issue identified and resolved reinject Re-inject a Subset of Samples eval_matrix->reinject Matrix effects suspected reinject->re_extract Variability persists end_ok Issue Resolved reinject->end_ok Variability resolved (e.g., injection issue) optimize_method Optimize Sample Preparation or Chromatography re_extract->optimize_method Variability confirmed end_fail Further Investigation Needed re_extract->end_fail Variability persists optimize_method->end_ok

Caption: Troubleshooting workflow for variable internal standard response.

Issue 2: Poor Accuracy at the Lower Limit of Quantification (LLOQ)

Symptoms:

  • The accuracy of the LLOQ quality control samples is outside the acceptance range (typically ±20%).

  • A positive bias is observed at the LLOQ.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cross-talk from IS to Analyte - Check for Isotopic Purity: Verify the certificate of analysis for the this compound standard to check for the presence of unlabeled Posaconazole.[5] - Optimize MRM Transitions: Ensure that the selected precursor and product ion transitions for Posaconazole and this compound are specific and do not have overlapping isotopic signals.[6]
Interference in Blank Matrix - Analyze multiple lots of blank matrix to check for endogenous components that may interfere with the analyte's signal. - If interference is present, improve the chromatographic separation to resolve the interfering peak from the analyte.
Differential Matrix Effects - Assess Co-elution: Carefully examine the chromatograms to ensure that Posaconazole and this compound co-elute perfectly. Even a small shift can lead to differential ion suppression.[7] - Modify Chromatography: Adjust the mobile phase composition or gradient to achieve complete co-elution.

Logical Diagram for LLOQ Accuracy Issues:

start Poor LLOQ Accuracy check_crosstalk Investigate Cross-talk (IS Purity, MRM Specificity) start->check_crosstalk check_blank Analyze Multiple Blank Matrix Lots check_crosstalk->check_blank No significant cross-talk end_fail Re-evaluate Method check_crosstalk->end_fail Cross-talk confirmed check_coelution Verify Analyte-IS Co-elution check_blank->check_coelution No interference in blank optimize_chroma Optimize Chromatographic Separation check_blank->optimize_chroma Interference detected check_coelution->optimize_chroma Incomplete co-elution observed check_coelution->end_fail Co-elution is perfect, issue persists end_ok Accuracy Restored optimize_chroma->end_ok

Caption: Decision tree for troubleshooting poor LLOQ accuracy.

Experimental Protocols

Representative LC-MS/MS Method for Posaconazole Quantification

This protocol is a composite based on several published methods and should be validated in your laboratory.[10][11][12]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 150 µL of a precipitation solution.

  • The precipitation solution consists of acetonitrile/methanol (75:25, v/v) containing 100 ng/mL of this compound.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

Parameter Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 2.5 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Posaconazole: 701.3 -> 683.3 This compound: 706.3 -> 688.3
Ion Source Temp. 500°C
Declustering Potential 80 V
Collision Energy 35 eV

Note: MS parameters should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for Posaconazole.

Parameter Typical Value Reference
Linearity Range 2 - 5000 ng/mL[10]
Lower Limit of Quantification (LLOQ) 2 ng/mL[10]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Extraction Recovery > 85%[11]

This technical support center provides a starting point for troubleshooting issues related to the use of this compound in bioanalytical assays. For specific issues, it is always recommended to consult the instrument manufacturer's guidelines and relevant regulatory documents.

References

Best practices for storing and handling Posaconazole-D5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Posaconazole-D5. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and utilization of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a deuterium-labeled version of Posaconazole, a broad-spectrum triazole antifungal agent. In research, it is primarily used as an internal standard for the quantification of Posaconazole in biological samples using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical structure is similar to Posaconazole, but with five deuterium atoms, which allows it to be distinguished by mass spectrometry.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions depending on its form (solid powder or in solution). Adherence to these conditions is crucial to prevent degradation and ensure the accuracy of experimental results.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in a suitable solvent. Dimethyl sulfoxide (DMSO) and acetonitrile are commonly used solvents.[1] For example, a stock solution can be prepared by dissolving the powder in DMSO to a concentration of 18.75 mg/mL.[1] It is recommended to use ultrasonic warming or heat to 60°C to ensure complete dissolution.[1] Always refer to the manufacturer's instructions for specific solubility information.

Q4: What are the potential safety hazards associated with handling this compound?

While specific safety data for this compound is limited, it should be handled with the same precautions as Posaconazole. Posaconazole is suspected of causing cancer and of damaging fertility or the unborn child.[2] It may also cause damage to organs through prolonged or repeated exposure.[2] It is harmful if swallowed and can cause skin and serious eye irritation.[2] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate quantification results when using this compound as an internal standard.

  • Possible Cause 1: Improper storage or handling of this compound.

    • Solution: Ensure that both the solid form and stock solutions of this compound are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[1]

  • Possible Cause 2: Matrix effects in the biological sample.

    • Solution: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[4] While deuterated internal standards are designed to minimize these effects, they may not eliminate them entirely.[4] Perform a thorough validation of your analytical method, including an assessment of matrix effects with different lots of the biological matrix. Consider additional sample cleanup steps or using a different ionization source if significant matrix effects are observed.

  • Possible Cause 3: Isotopic interference or crosstalk.

    • Solution: Ensure that the mass spectrometry method has sufficient resolution to distinguish between Posaconazole and this compound. Check for any potential isotopic overlap between the analyte and the internal standard. Optimize the collision energy and other MS parameters to minimize any potential crosstalk.

Issue 2: Poor peak shape or retention time shifts in chromatography.

  • Possible Cause 1: Suboptimal chromatographic conditions.

    • Solution: Optimize the mobile phase composition, gradient, flow rate, and column temperature. Ensure the column is properly conditioned and has not exceeded its lifetime. Deuterated and non-deuterated compounds may have slightly different retention times.[5]

  • Possible Cause 2: Sample solvent issue.

    • Solution: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion. The injection volume should also be optimized.

Issue 3: Degradation of this compound in solution.

  • Possible Cause 1: Instability in the chosen solvent or storage conditions.

    • Solution: Refer to the stability data for this compound in different solvents and at various temperatures. Prepare fresh solutions as needed and store them appropriately. Studies have shown that Posaconazole is susceptible to oxidative degradation.[6]

  • Possible Cause 2: Exposure to light or extreme pH.

    • Solution: Protect solutions from light by using amber vials or storing them in the dark. Avoid highly acidic or basic conditions unless specified in the experimental protocol.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C3 years[1]
Solid Powder4°C2 years[1]
In Solvent (e.g., DMSO)-80°C6 months[1]
In Solvent (e.g., DMSO)-20°C1 month[1]

Experimental Protocols

Protocol 1: Quantification of Posaconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of Posaconazole in plasma. It is essential to validate the method in your laboratory according to regulatory guidelines.

1. Materials:

  • Posaconazole analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • LC-MS/MS system

2. Preparation of Stock and Working Solutions:

  • Posaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Posaconazole in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Posaconazole stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution (internal standard).

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: A suitable HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Posaconazole from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Posaconazole: Monitor the appropriate precursor to product ion transition.

    • This compound: Monitor the appropriate precursor to product ion transition.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Posaconazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of Posaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (Internal Standard) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Posaconazole curve->quantify

Caption: Experimental workflow for the quantification of Posaconazole in plasma.

mechanism_of_action cluster_fungal_cell Fungal Cell lanosterol Lanosterol erg11 Lanosterol 14α-demethylase (ERG11 gene product) lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol disruption Membrane Disruption & Increased Permeability erg11->disruption membrane Fungal Cell Membrane ergosterol->membrane Incorporation disruption->membrane posaconazole Posaconazole posaconazole->erg11 Inhibits

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Posaconazole Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of the antifungal agent Posaconazole in human plasma. The validation of these methods is critically assessed, with a focus on the use of a deuterated internal standard, Posaconazole-D5. This document is intended to assist researchers and drug development professionals in selecting and implementing a robust and reliable bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Due to its variable absorption and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of Posaconazole is often necessary to ensure efficacy and safety. LC-MS/MS has become the gold standard for the quantification of Posaconazole in biological matrices due to its high sensitivity, selectivity, and accuracy.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the precision and accuracy of the results.

This guide compares two common sample preparation techniques employed in LC-MS/MS assays for Posaconazole: Protein Precipitation (PP) and Solid-Phase Extraction (SPE) . While protein precipitation is a simpler and faster technique, solid-phase extraction often yields cleaner extracts, potentially reducing matrix effects and improving assay sensitivity.[3][4]

Experimental Protocols

Detailed methodologies for two distinct LC-MS/MS methods are presented below. Method 1 employs a protein precipitation extraction, and Method 2 utilizes a solid-phase extraction protocol.

Method 1: Protein Precipitation (PP)

This method is adapted from a rapid and sensitive LC-MS/MS assay for the determination of Posaconazole in human plasma.[5]

1. Sample Preparation:

  • To 100 µL of human plasma, add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: Zorbax Eclipse XDB-C18 (or equivalent)

  • Mobile Phase: Acetonitrile and 5mM ammonium acetate in 0.1% formic acid (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Run Time: 2.40 minutes

3. Mass Spectrometry:

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • MRM Transitions:

    • Posaconazole: m/z 701.20 → 683.30

    • This compound: m/z 706.30 → 687.30

Method 2: Solid-Phase Extraction (SPE)

This method is based on a high-throughput LC-MS/MS protocol for the quantification of Posaconazole in human plasma.[6]

1. Sample Preparation:

  • Pre-treatment: To 50 µL of plasma, add the internal standard (this compound).

  • SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX)

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) followed by methanol to remove interferences.

  • Elution: Elute Posaconazole and the internal standard with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: Fused-core silica C18 column (e.g., Halo C18)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing formic acid.

  • Flow Rate: 0.5 mL/min

3. Mass Spectrometry:

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • MRM Transitions:

    • Posaconazole: Precursor and product ions to be optimized based on the instrument.

    • This compound: Precursor and product ions to be optimized based on the instrument.

Data Presentation: A Comparative Summary of Method Performance

The following table summarizes the key validation parameters for the two LC-MS/MS methods. The data is compiled from separate studies and is presented for comparative purposes.

Validation ParameterMethod 1: Protein Precipitation[5]Method 2: Solid-Phase Extraction[6]Alternative PP Method[7]
Internal Standard This compoundDeuterated Posaconazole (unspecified)Posaconazole-d4
Linearity Range (ng/mL) 5.01 – 2502.295.00 - 50002 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 5.015.002
Intra-day Precision (%CV) ≤ 15%Not explicitly statedWithin ±10%
Inter-day Precision (%CV) ≤ 15%2.3 - 8.7%Within ±10%
Intra-day Accuracy (%) Within ±15%Not explicitly statedWithin ±10%
Inter-day Accuracy (%) Within ±15%-4.6 to 2.8%Within ±10%
Recovery (%) Not explicitly statedNot explicitly statedNot explicitly stated
Matrix Effect Investigated and within acceptable limitsInvestigated and within acceptable limitsNot explicitly stated

Mandatory Visualizations

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Extraction Extraction (PP or SPE) IS->Extraction Supernatant Collect Supernatant/ Eluate Extraction->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Processing MS->Data

Caption: General workflow for the LC-MS/MS analysis of Posaconazole.

Validation_Process MethodDev Method Development Validation Method Validation MethodDev->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect LLOQ LLOQ Determination Validation->LLOQ Application Application to Routine Analysis Linearity->Application Accuracy->Application Precision->Application Selectivity->Application Stability->Application MatrixEffect->Application LLOQ->Application

Caption: Logical flow of the LC-MS/MS method validation process.

Discussion and Conclusion

Both protein precipitation and solid-phase extraction are viable sample preparation methods for the LC-MS/MS quantification of Posaconazole in human plasma.

Protein Precipitation (Method 1) offers the advantage of being a simple, rapid, and high-throughput technique. The presented method using this compound as an internal standard demonstrates good linearity, precision, and accuracy over a clinically relevant concentration range.[5] This makes it well-suited for clinical laboratories and pharmacokinetic studies where a large number of samples need to be processed efficiently.

Solid-Phase Extraction (Method 2) , while more laborious and costly, provides a more thorough sample cleanup. This can lead to reduced matrix effects, potentially improving the robustness and sensitivity of the assay. The data from the SPE-based method shows excellent inter-day accuracy and precision, with a wide linear range.[6] This method may be preferable when analyzing complex matrices or when the highest level of sensitivity is required.

Choice of Internal Standard: The use of a stable isotope-labeled internal standard like this compound is highly recommended for both methods. It closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for variations during sample preparation and analysis. While Posaconazole-d4 is also a suitable alternative, this compound offers a slightly greater mass difference, which can be advantageous in minimizing potential isotopic crosstalk.[2]

References

A Comparative Guide to Internal Standards for Posaconazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of posaconazole in biological matrices is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This guide provides a comparative overview of Posaconazole-D5 and other commonly employed internal standards, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte, such as this compound (or its commonly used variant, Posaconazole-d4). SIL internal standards co-elute with the analyte and exhibit similar ionization and fragmentation behavior, providing the most effective correction for matrix effects and other analytical variabilities. However, structural analogs are also utilized as a more cost-effective alternative.

The following table summarizes the performance of Posaconazole-d4 against two common structural analog internal standards, ketoconazole and clotrimazole, based on reported validation data from various studies.

Internal StandardAnalyteMethodIntraday Precision (%CV)Interday Precision (%CV)Intraday Accuracy (%)Interday Accuracy (%)
Posaconazole-d4 PosaconazoleLC-MS/MSWithin ±10%[1][2]Within ±10%[1][2]Within ±10%[1][2]Within ±10%[1][2]
Ketoconazole PosaconazoleUPLC-MS/MS7% ± 4%[3]7% ± 3%[3]106% ± 2%[3]103% ± 4%[3]
Clotrimazole PosaconazoleHPLC-UV1.8% - 4.5%2.5% - 5.8%98.7% - 103.2%97.5% - 102.4%

Note: %CV refers to the coefficient of variation. Accuracy is presented as the percentage of the nominal concentration. The data for clotrimazole is from an HPLC-UV method, which may have different performance characteristics compared to LC-MS/MS methods.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for sample preparation and analysis using Posaconazole-d4 and a structural analog as internal standards.

Method 1: Quantification of Posaconazole using Posaconazole-d4 Internal Standard

This method is adapted from a validated LC-MS/MS assay for the determination of posaconazole in human plasma.[1][2]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, Posaconazole-d4.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.[4]

2. Liquid Chromatography

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[1][2]

  • Flow Rate: 0.25 mL/min.[1][2]

  • Injection Volume: 10 µL.

3. Mass Spectrometry (Tandem MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Transitions:

    • Posaconazole: Precursor ion (m/z) → Product ion (m/z)

    • Posaconazole-d4: Precursor ion (m/z) → Product ion (m/z)

  • The specific m/z transitions would be optimized for the instrument in use.

Method 2: Quantification of Posaconazole using Ketoconazole Internal Standard

This protocol is based on a UPLC-MS/MS method for the quantification of posaconazole in plasma.[3]

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma, add 150 µL of a precipitation solution (acetonitrile:methanol, 75:25, v/v) containing ketoconazole at a concentration of 0.1 µg/mL.[3]

  • Vortex the mixture.

  • Sonicate for 5 minutes.

  • Centrifuge at 20,000 x g for 10 minutes at room temperature.[3]

  • Transfer 160 µL of the supernatant to an injection vial for analysis.[3]

2. Ultra-Performance Liquid Chromatography (UPLC)

  • Column: A suitable UPLC column.

  • Mobile Phase: A gradient elution program with mobile phases consisting of mixtures of water, acetonitrile, and methanol.

  • Flow Rate: 0.8 mL/min.[3]

3. Mass Spectrometry (Tandem MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Transitions:

    • Posaconazole: m/z 701.4 → 683.3[3]

    • Ketoconazole: Specific precursor and product ions for ketoconazole would be monitored.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of posaconazole in plasma using an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (Analyte & IS) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Posaconazole Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of posaconazole is paramount for therapeutic drug monitoring (TDM) and clinical trial efficacy. The choice of analytical standard is a critical, yet often overlooked, variable that can significantly impact assay performance and inter-laboratory data correlation. This guide provides a comprehensive comparison of posaconazole assay validation, focusing on the importance of cross-validation when employing different reference standards.

The landscape of posaconazole quantification is dominated by two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods offer robust solutions, the accuracy and reproducibility of the data they generate are fundamentally dependent on the quality and characterization of the reference standards used for calibration. When laboratories utilize different standards, such as those from various commercial suppliers or in-house preparations, cross-validation becomes essential to ensure data harmonization.

The Critical Role of the Reference Standard

A reference standard serves as the benchmark against which unknown sample concentrations are measured. Impurities or variations in the stated potency of a reference standard can introduce a systematic bias into the analytical run, leading to either under- or overestimation of posaconazole levels in patient samples[1]. This variability can have profound clinical implications, potentially leading to incorrect dosing decisions.

The commutability of a reference material is another crucial factor. A commutable standard behaves in the same manner as the analyte in patient samples across different analytical methods[2][3][4]. Using non-commutable standards for calibration can introduce a bias when comparing results from different assays, even if each assay is individually validated[4].

Performance Characteristics of Posaconazole Assays

The following tables summarize the performance characteristics of various HPLC and LC-MS/MS assays for posaconazole, as reported in the literature. It is important to note that these validations were performed using a single, specified reference standard.

Table 1: Performance Characteristics of HPLC-Based Posaconazole Assays

ParameterMethod 1[5]Method 2[6]Method 3[7]
Linearity Range 5 - 60 µg/mL2 - 20 µg/mLNot Specified
Correlation Coefficient (r²) 0.9996> 0.999> 0.999
Intra-day Precision (%RSD) 0.86 - 1.22< 1< 2.0
Inter-day Precision (%RSD) 1.21< 1Not Specified
Accuracy (% Recovery) 98.13%99.01% (bulk), 99.05% (formulation)Not Specified
Limit of Quantification (LOQ) Not Specified0.74 µg/mLNot Specified

Table 2: Performance Characteristics of LC-MS/MS-Based Posaconazole Assays

ParameterMethod 1Method 2
Linearity Range 50 - 5,000 ng/mL100 - 10,000 ng/mL
Correlation Coefficient (r²) Not Specified> 0.99
Intra-day Precision (%RSD) 4.3 - 5.1%< 15%
Inter-day Precision (%RSD) Not Specified< 15%
Accuracy (% Recovery) Not SpecifiedWithin ±15%
Limit of Quantification (LOQ) 50 ng/mL100 ng/mL

Experimental Protocols for Assay Cross-Validation

A robust cross-validation study is necessary to ensure the interchangeability of results obtained using different posaconazole standards. Below are detailed methodologies for key experiments in such a study.

Head-to-Head Method Comparison
  • Objective: To directly compare the quantification of posaconazole in identical patient samples using two different analytical methods (e.g., HPLC and LC-MS/MS), each calibrated with its respective reference standard.

  • Protocol:

    • Select a cohort of at least 40 patient plasma or serum samples with a wide range of posaconazole concentrations.

    • Prepare two sets of calibration curves and quality control (QC) samples, one for each analytical method using their respective reference standards.

    • Analyze the patient samples and QCs on both analytical platforms.

    • Perform statistical analysis of the results, including Passing-Bablok regression and Bland-Altman plot analysis, to assess the agreement and bias between the two methods.

Commutability Assessment of Reference Standards
  • Objective: To determine if a new or alternative reference standard is commutable with the laboratory's established standard.

  • Protocol:

    • Select a panel of at least 20 individual patient samples.

    • Prepare calibration curves using both the established ("Standard A") and the new ("Standard B") reference materials.

    • Analyze the patient samples using the same analytical method, once calibrated with Standard A and once with Standard B.

    • Plot the results obtained with Standard B against those obtained with Standard A.

    • The new standard is considered commutable if the patient sample results fall within the 95% prediction interval of the regression line and show no significant systematic bias.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of posaconazole assays employing different standards.

G cluster_prep Preparation Phase cluster_assay_A Assay with Standard A cluster_assay_B Assay with Standard B cluster_analysis Data Analysis & Comparison Standard_A Reference Standard A (Established) Cal_A Prepare Calibrators with Standard A Standard_A->Cal_A Standard_B Reference Standard B (New/Alternative) Cal_B Prepare Calibrators with Standard B Standard_B->Cal_B Patient_Samples Patient Samples (n ≥ 40) Assay_A Analyze Samples & QCs (Method 1) Patient_Samples->Assay_A Assay_B Analyze Samples & QCs (Method 2 or same method) Patient_Samples->Assay_B QC_Samples Quality Control Samples (Low, Mid, High) QC_Samples->Assay_A QC_Samples->Assay_B Cal_A->Assay_A Data_A Results from Assay A Assay_A->Data_A Cal_B->Assay_B Data_B Results from Assay B Assay_B->Data_B Stats Statistical Analysis (Passing-Bablok, Bland-Altman) Data_A->Stats Data_B->Stats Conclusion Determine Bias & Agreement Assess Commutability Stats->Conclusion

Caption: Workflow for cross-validation of Posaconazole assays with different standards.

Conclusion

The cross-validation of posaconazole assays, particularly when different reference standards are in use, is a fundamental requirement for ensuring the reliability and comparability of clinical data. While individual assay validation provides a snapshot of performance, it does not guarantee inter-assay or inter-laboratory agreement. By implementing rigorous cross-validation protocols and commutability assessments, laboratories can have greater confidence in the accuracy of their posaconazole measurements, ultimately contributing to improved patient care and more robust clinical research outcomes. The use of certified reference materials from reputable sources is strongly recommended to minimize variability and ensure the highest quality of analytical data.

References

A Guide to Inter-Laboratory Comparison Studies: The Role of Posaconazole-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Posaconazole-D5 and other common internal standards used in the bioanalysis of posaconazole, a critical antifungal agent. The selection of an appropriate internal standard is paramount for accurate and reproducible therapeutic drug monitoring (TDM), which is essential for optimizing patient outcomes. This document is intended for researchers, scientists, and drug development professionals involved in TDM and bioanalytical method development.

Introduction to Internal Standards in Posaconazole TDM

Therapeutic drug monitoring of posaconazole is crucial due to its variable pharmacokinetics.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for posaconazole quantification, offering high sensitivity and specificity.[3][4] An internal standard (IS) is a compound added to samples at a known concentration to correct for variations during sample preparation and analysis. The ideal IS mimics the analyte's chemical and physical properties.

This compound is a deuterium-labeled version of posaconazole. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis by LC-MS.[5][6] They co-elute with the analyte and exhibit similar ionization and fragmentation patterns, providing the most accurate compensation for matrix effects and other sources of variability.

Alternative internal standards for posaconazole analysis include structurally similar molecules like ketoconazole or other antifungal agents.[3] While more readily available and less expensive, these compounds may not perfectly mimic posaconazole's behavior during extraction and ionization, potentially leading to less accurate quantification.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize key performance parameters from published LC-MS/MS methods for posaconazole quantification, categorized by the type of internal standard used.

Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Posaconazole Internal Standards

ParameterPosaconazole-D4[7]Posaconazole-D4[7]
Linearity Range (ng/mL) 50 - 5,0002 - 1,000
Intra-day Precision (%CV) 4.3 - 5.1< 10
Inter-day Precision (%CV) Not Reported< 10
Accuracy (% Bias) Not ReportedWithin ± 10
Lower Limit of Quantification (LLOQ) (ng/mL) 502

Table 2: Performance Characteristics of LC-MS/MS Methods Using Alternative Internal Standards

ParameterKetoconazole[3]Fluconazole[8][9]
Linearity Range (µg/mL) 0.014 - 121.0 - 2,000 (ng/mL)
Intra-day Precision (%CV) 7 ± 4Within permissible values
Inter-day Precision (%CV) 7 ± 3Within permissible values
Accuracy (% Bias) 103 ± 4Within permissible values
Lower Limit of Quantification (LLOQ) (µg/mL) 0.0141.0 (ng/mL)

Experimental Protocols

The following is a generalized experimental protocol for the quantification of posaconazole in human plasma using an internal standard and LC-MS/MS. This protocol is a synthesis of methodologies reported in the literature.[3][7]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound at 1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Posaconazole: Precursor ion (Q1) m/z 701.3 -> Product ion (Q3) m/z 683.4

    • This compound: Precursor ion (Q1) m/z 706.3 -> Product ion (Q3) m/z 688.4

    • Ketoconazole: Precursor ion (Q1) m/z 531.1 -> Product ion (Q3) m/z 489.1

Visualizations

The following diagrams illustrate the experimental workflow and the logical advantages of using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject quant Quantification lcms->quant

Caption: A typical experimental workflow for posaconazole quantification in plasma.

logical_comparison cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard (e.g., Ketoconazole) ideal_props Similar Physicochemical Properties coelution Co-elution with Analyte ideal_props->coelution alt_props Different Physicochemical Properties matrix_comp Accurate Compensation for Matrix Effects coelution->matrix_comp high_accuracy High Accuracy & Precision matrix_comp->high_accuracy diff_retention Different Retention Time alt_props->diff_retention incomplete_comp Incomplete Compensation for Matrix Effects diff_retention->incomplete_comp potential_bias Potential for Bias incomplete_comp->potential_bias

Caption: Logical comparison of ideal vs. alternative internal standards.

Conclusion

For inter-laboratory comparison studies, the use of a stable isotope-labeled internal standard such as This compound is highly recommended. Its chemical and physical similarity to posaconazole ensures the most accurate and precise quantification by effectively compensating for variations in sample preparation and matrix effects. While alternative internal standards like ketoconazole can be used, they may introduce a greater potential for analytical variability and bias. The data presented in this guide, compiled from various studies, supports the superior performance of methods employing deuterated internal standards, making this compound the optimal choice for robust and reliable bioanalytical assays in a collaborative research setting.

References

Precision in Posaconazole Quantification: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of posaconazole is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is paramount to achieving reliable results. This guide provides a comparative analysis of the accuracy and precision of posaconazole quantification using deuterated (specifically D4) and non-deuterated internal standards, supported by experimental data from various studies.

The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte (e.g., posaconazole-d4), is widely considered the gold standard in quantitative LC-MS/MS. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation, chromatography, and ionization. This intrinsic similarity allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision.

Comparative Analysis of Method Performance

The following tables summarize the performance characteristics of different analytical methods for posaconazole quantification, categorized by the type of internal standard used.

Table 1: Performance of Posaconazole Quantification using a Deuterated Internal Standard (Posaconazole-d4)

ParameterConcentration (ng/mL)Accuracy (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Study
Lower Limit of Quantification (LLOQ)2Within ±10%Not ReportedNot Reported[1][2]
Low QC2Within ±10%Not ReportedNot Reported[1][2]
Medium QC100Within ±10%Not ReportedNot Reported[1][2]
High QC1000Within ±10%Not ReportedNot Reported[1][2]
Calibration Range5.00 - 5000-4.6 to 2.8%Not Reported2.3 - 8.7%[3]

Table 2: Performance of Posaconazole Quantification using Non-Deuterated Internal Standards or No Internal Standard (HPLC-UV/Fluorescence)

MethodInternal StandardConcentration (µg/mL)Accuracy (% Recovery)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Study
UPLC-MS/MSFluconazole2, 800, 1600 (ng/mL)-1.6 to 3.7%< 7.0%< 7.0%[4]
HPLC-UVNone2 - 887.46 - 91.86%< 2%< 2%[5]
HPLC-UVNone5 - 6098.13% (mean)0.86 - 1.22%1.21%[6]
RP-HPLCNone5 - 100Within limitNot ReportedNot Reported[7]

From the data presented, methods employing a deuterated internal standard consistently demonstrate high accuracy, often within ±10% of the nominal value. The inter-day precision for a method using a deuterated standard was reported to be between 2.3% and 8.7% over a wide calibration range[3]. In contrast, methods using non-deuterated standards or no internal standard exhibit a wider range of accuracy and precision values. While some well-validated HPLC-UV methods show good performance, the use of a deuterated internal standard in LC-MS/MS generally provides a higher degree of confidence in the results by minimizing the impact of experimental variability.

Experimental Workflows and Protocols

The general workflow for the quantification of posaconazole in biological matrices like plasma or serum using LC-MS/MS with a deuterated internal standard involves several key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma/Serum Sample add_is Addition of Posaconazole-d5 (IS) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation Liquid Chromatography (Separation on C18 column) supernatant_transfer->lc_separation ms_detection Tandem Mass Spectrometry (Detection of Posaconazole and this compound) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification end Final Concentration quantification->end

Caption: Experimental workflow for Posaconazole quantification.

Detailed Experimental Protocol (LC-MS/MS with Deuterated Standard)

This protocol is a representative example based on methodologies described in the literature[1][2].

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add the internal standard solution (e.g., posaconazole-d4).

  • Precipitate the plasma proteins by adding a solvent such as acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is common.

  • Flow Rate: A typical flow rate is around 0.25 to 0.5 mL/min.

  • Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected into the LC system.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both posaconazole and its deuterated internal standard.

4. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of posaconazole to the peak area of the deuterated internal standard against the corresponding concentrations of the calibration standards.

  • The concentration of posaconazole in the unknown samples is then determined from this calibration curve.

Conclusion

The evidence strongly supports the use of a deuterated internal standard, such as posaconazole-d4, for the quantification of posaconazole in biological matrices. This approach consistently yields high levels of accuracy and precision, which are essential for reliable therapeutic drug monitoring and clinical research. While other methods can be effective, the use of a stable isotope-labeled internal standard provides a superior level of analytical robustness by effectively compensating for experimental variability. For researchers and clinicians aiming for the most accurate and precise measurements of posaconazole, the adoption of an LC-MS/MS method with a deuterated internal standard is highly recommended.

References

Performance Showdown: Posaconazole Assay Sensitivity and Linearity with Posaconazole-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of the antifungal agent posaconazole, the choice of analytical methodology is critical for generating reliable and accurate data. This guide provides a comparative analysis of the linearity and sensitivity of posaconazole assays, with a focus on methods utilizing the stable isotope-labeled internal standard, Posaconazole-D5. The performance of this liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method is contrasted with alternative analytical approaches, including high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and bioassays.

Executive Summary of Assay Performance

The use of a deuterated internal standard like this compound in LC-MS/MS assays for posaconazole quantification is the gold standard, offering superior sensitivity and specificity. The data presented below, synthesized from various validation studies, demonstrates the performance characteristics of different methodologies. While direct head-to-head studies are limited, a comparative summary of key performance metrics illustrates the advantages of the LC-MS/MS approach.

Table 1: Comparison of Linearity in Posaconazole Assays

ParameterLC-MS/MS with Deuterated IS (e.g., Posaconazole-D4/D5)HPLC-UVBioassay
Linearity Range 2 - 1000 ng/mL[1]5 - 60 µg/mL (5000 - 60000 ng/mL)[2]0.028 - 12 µg/mL (28 - 12000 ng/mL)[3]
Correlation Coefficient (r²) > 0.99[4]0.9996[2]Not typically reported

Table 2: Comparison of Sensitivity in Posaconazole Assays

ParameterLC-MS/MS with Deuterated IS (e.g., Posaconazole-D4/D5)HPLC-UVBioassay
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]5 µg/mL (5000 ng/mL)[2]0.028 µg/mL (28 ng/mL)[3]
Limit of Detection (LOD) 11 ng/mL (in one reported method)[5]Not consistently reportedNot consistently reported

The LC-MS/MS method employing a deuterated internal standard demonstrates a significantly wider linear range and a substantially lower limit of quantification compared to HPLC-UV and bioassay methods. This enhanced sensitivity is crucial for accurately measuring trough concentrations of posaconazole, which is often required in clinical settings.

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for replicating and comparing assay performance. The following sections outline typical procedures for each of the discussed methods.

LC-MS/MS with this compound Internal Standard

This method is favored for its high selectivity and sensitivity.

  • Sample Preparation:

    • To 50 µL of human plasma, add the internal standard (this compound).

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the mixture to separate the supernatant.

    • The supernatant is then transferred for injection into the LC-MS/MS system.[1]

  • Liquid Chromatography:

    • Column: A C18 analytical column is commonly used.[3]

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water with formic acid.[1]

    • Flow Rate: A flow rate of around 0.25 mL/min is often employed.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard.[3]

    • Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (50 µL) p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC System p5->a1 Transfer a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+) a2->a3

LC-MS/MS Experimental Workflow
HPLC-UV Method

This method, while less sensitive than LC-MS/MS, can be a viable alternative.

  • Sample Preparation:

    • Posaconazole reference standards are accurately weighed and dissolved in methanol to create stock solutions.[2]

    • Working solutions are prepared by diluting the stock solution in the mobile phase.[2]

  • High-Performance Liquid Chromatography:

    • Column: A C18 column is typically used.

    • Mobile Phase: A common mobile phase is a mixture of methanol and water.[2]

    • Detection: UV detection is performed at a wavelength of 262 nm.[7]

Bioassay

A microbiological assay can also be used for posaconazole quantification.

  • Sample Preparation:

    • Plasma samples are deproteinized using a mixture of acetonitrile and methanol.[3]

    • Calibration standards and quality controls are prepared by spiking pooled human plasma.[3]

  • Microbiological Assay:

    • A specific strain of Candida albicans that is hypersusceptible to posaconazole is used as the indicator organism.[3]

    • The diameter of the growth inhibition zones is measured and plotted against the spiked concentrations to generate a standard curve.[3]

Signaling Pathways and Logical Relationships

The choice of analytical method is dictated by the specific requirements of the study. The following diagram illustrates the decision-making process based on the desired assay characteristics.

cluster_decision Assay Selection Logic start Start: Posaconazole Quantification Needed q1 High Sensitivity & Specificity Required? start->q1 lcms LC-MS/MS with this compound q1->lcms Yes alt Consider Alternative Methods q1->alt No hplc HPLC-UV alt->hplc Moderate Sensitivity bioassay Bioassay alt->bioassay Lower Sensitivity, Simpler Setup

Decision pathway for posaconazole assay selection.

References

Posaconazole Formulation Showdown: Delayed-Release Tablets Demonstrate Superior and More Consistent Bioavailability Compared to Oral Suspension

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of pharmacokinetic data reveals that the delayed-release tablet formulation of the antifungal agent posaconazole offers significant advantages in drug exposure and consistency over the oral suspension. These findings are critical for optimizing prophylactic and therapeutic strategies against invasive fungal infections in high-risk patient populations.

Pharmacokinetic Parameter Comparison

A summary of key pharmacokinetic parameters from comparative studies highlights the superior performance of the delayed-release tablet.

Pharmacokinetic ParameterPosaconazole Delayed-Release TabletPosaconazole Oral SuspensionKey Observations
Area Under the Curve (AUC) Significantly higher and more consistent exposure.[1][2]Lower and more variable exposure, highly dependent on food intake.[1][2]The tablet formulation provides more reliable drug exposure.
Maximum Concentration (Cmax) Higher peak concentrations achieved.[1][3]Lower and more variable peak concentrations.[1][3]Tablets lead to more rapid attainment of therapeutic levels.
Time to Cmax (Tmax) Median Tmax is approximately 4-5 hours (fasted) and 6-8 hours (fed).[1]Tmax is variable and influenced by food.The time to reach peak concentration is comparable between formulations under fed conditions.
Effect of Food Modest increase in exposure with a high-fat meal.[2][3]Exposure can increase by up to 4-fold with a high-fat meal, indicating a significant food effect.[2][3]The tablet can be administered with less regard to food intake.[2]
Bioavailability Higher and more predictable.[2][4]Low and highly variable.[2][4]The tablet's formulation technology overcomes the absorption limitations of the oral suspension.[2]
Therapeutic Level Achievement A significantly higher proportion of patients achieve target therapeutic concentrations (>700 ng/mL).[4]A lower proportion of patients achieve therapeutic concentrations, increasing the risk of sub-optimal prophylaxis.[4]The tablet formulation is more likely to provide effective protection against fungal infections.

Experimental Protocols

The quantitative analysis of posaconazole in biological matrices is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose, often employing a deuterated internal standard, such as posaconazole-d5, for accurate quantification.

Bioanalytical Method for Posaconazole Quantification in Human Plasma using LC-MS/MS with a Deuterated Internal Standard (this compound)

1. Sample Preparation:

  • Aliquots of human plasma samples are mixed with a protein precipitation agent, such as acetonitrile, containing the internal standard (this compound).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is transferred to a clean tube for analysis.

2. Chromatographic Separation:

  • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).

3. Mass Spectrometric Detection:

  • The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) is used to detect and quantify posaconazole and its deuterated internal standard. The precursor to product ion transitions for posaconazole (e.g., m/z 701.2 -> 683.3) and this compound (e.g., m/z 706.3 -> 687.3) are monitored.

4. Quantification:

  • The concentration of posaconazole in the plasma samples is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of posaconazole.

Experimental and Analytical Workflow

The following diagram illustrates the workflow of a comparative bioavailability study of posaconazole tablet and oral suspension formulations.

G cluster_patient_dosing Patient Dosing cluster_sample_collection Sample Collection cluster_bioanalysis Bioanalysis (LC-MS/MS) cluster_data_analysis Data Analysis Patient_Cohort Patient Cohort Tablet_Arm Posaconazole Delayed-Release Tablet Patient_Cohort->Tablet_Arm Randomization Suspension_Arm Posaconazole Oral Suspension Patient_Cohort->Suspension_Arm Randomization PK_Sampling_Tablet Pharmacokinetic Blood Sampling Tablet_Arm->PK_Sampling_Tablet PK_Sampling_Suspension Pharmacokinetic Blood Sampling Suspension_Arm->PK_Sampling_Suspension Plasma_Processing Plasma Separation PK_Sampling_Tablet->Plasma_Processing PK_Sampling_Suspension->Plasma_Processing Sample_Extraction Protein Precipitation with This compound (IS) Plasma_Processing->Sample_Extraction LC_MS_Analysis LC-MS/MS Quantification Sample_Extraction->LC_MS_Analysis PK_Parameters Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) LC_MS_Analysis->PK_Parameters Statistical_Analysis Statistical Comparison PK_Parameters->Statistical_Analysis Conclusion Comparative Bioavailability Assessment Statistical_Analysis->Conclusion

Figure 1. Workflow for a comparative bioavailability study.

References

The Gold Standard in Proficiency Testing: A Comparative Guide to Posaconazole-D5 for Clinical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals dedicated to the accurate therapeutic drug monitoring (TDM) of posaconazole, the choice of internal standard is a critical determinant of analytical performance. This guide provides a comprehensive comparison of Posaconazole-D5, a stable isotope-labeled internal standard, with alternative approaches, supported by experimental data from published literature. The evidence underscores the superiority of this compound in ensuring the accuracy and reliability of posaconazole quantification, a cornerstone of effective proficiency testing and patient management.

Posaconazole is a broad-spectrum triazole antifungal agent for which therapeutic drug monitoring is recommended to optimize efficacy and minimize toxicity.[1][2][3] Proficiency testing (PT) programs are essential for clinical laboratories to ensure the accuracy and comparability of their posaconazole measurements.[1] A key factor influencing the performance in these schemes is the choice of analytical methodology, particularly the internal standard used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Critical Role of the Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is added to samples and calibrators to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS mimics the analyte of interest in its chemical and physical properties. Two main types of internal standards are used for posaconazole analysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (D), carbon-13). This compound is a prime example. SIL internal standards are considered the "gold standard" as they have nearly identical chemical properties and chromatographic retention times to the unlabeled analyte. This ensures they experience the same matrix effects and extraction efficiencies, providing the most accurate correction.

  • Structural Analog Internal Standards: These are molecules that are chemically similar but not identical to the analyte. For posaconazole, compounds like ketoconazole have been used.[4] While more readily available and less expensive than SIL standards, their different chemical structures can lead to variations in extraction recovery, ionization efficiency, and chromatographic behavior compared to posaconazole, potentially compromising accuracy.

Performance Comparison: this compound vs. Structural Analogs

While direct comparative studies within proficiency testing schemes are limited, the performance of analytical methods using different types of internal standards can be inferred from published validation data. The following tables summarize the performance of LC-MS/MS methods for posaconazole quantification using either a deuterated internal standard (like Posaconazole-d4, a close surrogate for D5) or a structural analog.

Table 1: Performance of LC-MS/MS Methods for Posaconazole Using a Deuterated Internal Standard

ParameterMethod 1[5][6]Method 2[7]
Internal Standard Posaconazole-d4Not specified deuterated IS
Linearity Range 2 - 1000 ng/mL5.00 - 5000 ng/mL
Intra-day Precision (%CV) < 10%≤ 8.7%
Inter-day Precision (%CV) < 10%≤ 8.7%
Accuracy (% Bias) Within ±10%-4.6 to 2.8%

Table 2: Performance of LC-MS/MS Methods for Posaconazole Using a Structural Analog Internal Standard

ParameterMethod 1[8]Method 2[9][10]
Internal Standard SCH 56984 (related compound)Fluconazole
Linearity Range Not explicitly stated2 - 1600 ng/mL (for posaconazole)
Intra-day Precision (%CV) Not explicitly stated< 7.0%
Inter-day Precision (%CV) Not explicitly stated< 7.0%
Accuracy (% Bias) Acceptable analytical performance-1.6 to 3.7%

The data indicates that methods employing deuterated internal standards demonstrate excellent precision and accuracy, which is crucial for reliable therapeutic drug monitoring and successful participation in proficiency testing schemes. While methods with structural analogs can also be validated to show acceptable performance, the inherent chemical and physical differences between the analog and posaconazole can introduce a greater risk of variability and inaccuracy, especially in complex patient matrices.

Experimental Protocol: Quantification of Posaconazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol is a composite based on several published methods and represents a robust approach for the quantification of posaconazole in clinical laboratories.[5][11][12]

1. Materials and Reagents

  • Posaconazole reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Drug-free human plasma

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of posaconazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the posaconazole stock solution with methanol:water (1:1) to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate posaconazole from endogenous plasma components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for posaconazole and this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of posaconazole to this compound against the concentration of the calibrators.

  • Determine the concentration of posaconazole in QC and patient samples from the calibration curve using a linear regression model.

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_sample_proc Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_solutions Prepare Stock Solutions (Posaconazole & this compound) working_standards Prepare Working Standards (Calibration Curve & QCs) stock_solutions->working_standards is_solution Prepare Internal Standard Working Solution stock_solutions->is_solution add_is Add Internal Standard (150 µL) is_solution->add_is plasma_sample Aliquot Plasma Sample (50 µL) plasma_sample->add_is precipitate Protein Precipitation (Vortex) add_is->precipitate centrifuge Centrifugation (15,000 x g) precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Posaconazole Concentration calibration_curve->quantification

LC-MS/MS workflow for posaconazole quantification.

Conclusion and Recommendations for Proficiency Testing

The accuracy of posaconazole therapeutic drug monitoring is paramount for optimal patient care. In the context of proficiency testing for clinical laboratories, minimizing analytical variability is a primary objective. The evidence strongly supports the use of a stable isotope-labeled internal standard, such as this compound, as the best practice for the quantification of posaconazole by LC-MS/MS.

The use of this compound is expected to:

  • Improve Accuracy and Precision: By co-eluting with and behaving almost identically to the unlabeled drug, this compound provides superior correction for analytical variability compared to structural analogs.

  • Reduce Matrix Effects: Patient samples can be highly variable, and matrix effects can significantly impact ionization efficiency. This compound effectively compensates for these effects.

  • Enhance Inter-laboratory Agreement: Widespread adoption of this compound as the internal standard of choice would likely reduce the inter-laboratory variability observed in proficiency testing programs.

For clinical laboratories seeking to achieve the highest level of accuracy in posaconazole TDM and to excel in proficiency testing, the implementation of an LC-MS/MS method using this compound as the internal standard is strongly recommended. This approach aligns with best practices in bioanalysis and contributes to the overall quality and reliability of clinical laboratory services.

References

Evaluating Posaconazole-D5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of posaconazole, a potent triazole antifungal agent, is critical in clinical and research settings. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comparative evaluation of Posaconazole-D5, a deuterated internal standard, against commonly used structural analog internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In LC-MS bioanalysis, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard. These compounds, in which several atoms are replaced by their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N), share nearly identical chemical and physical properties with the analyte of interest. This structural similarity ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This compound, a deuterated analog of posaconazole, is designed to provide this high level of analytical accuracy.

Performance Comparison: this compound vs. Structural Analogs

Quantitative Performance Data

The following tables summarize the performance characteristics of analytical methods for posaconazole quantification using different internal standards.

Table 1: Method Validation Data using a Deuterated Internal Standard (Posaconazole-d4)

ParameterPerformance Metric
Linearity 2-1000 ng/mL
Intra-batch Accuracy Within ± 10%
Inter-batch Accuracy Within ± 10%
Lower Limit of Quantification (LLOQ) 2 ng/mL

Data extracted from a study by Li et al. (2013) where Posaconazole-d4 was used as the internal standard for the analysis of posaconazole in human plasma by LC-MS/MS.[1]

Table 2: Method Validation Data using a Structural Analog Internal Standard (Ketoconazole)

ParameterPerformance Metric
Linearity 0.014 - 12 µg/mL
Intra-run Accuracy 106% ± 2%
Inter-run Accuracy 103% ± 4%
Intra-run Precision (CV) 7% ± 4%
Inter-run Precision (CV) 7% ± 3%
Extraction Yield (Ketoconazole) 110% ± 18%
Matrix Effect (Ketoconazole) 89% ± 9%
Overall Method Recovery (Ketoconazole) 97% ± 18%

Data from a UPLC-MS/MS method validation for posaconazole in plasma, utilizing ketoconazole as the internal standard.[2]

Table 3: Method Validation Data using a Structural Analog Internal Standard (Fluconazole)

ParameterPerformance Metric
Intra-day Accuracy -1.6% to 3.7%
Inter-day Accuracy -1.6% to 3.7%
Intra-day Precision (%RSD) < 7.0%
Inter-day Precision (%RSD) < 7.0%
Mean Recovery (Posaconazole) 95.4% to 110.5%
Matrix Effect (Posaconazole) 95.1% to 103.6%

This data is from a UPLC-MS/MS method for the simultaneous quantification of zanubrutinib and posaconazole in rat plasma, where fluconazole was used as one of the internal standards.[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting the performance data. Below are the summarized experimental protocols from the cited studies.

Protocol 1: LC-MS/MS Method with Posaconazole-d4 Internal Standard
  • Sample Preparation: Acetonitrile was used for the precipitation of proteins from human plasma samples.

  • Internal Standard: Posaconazole-d4 was added to the plasma samples.

  • Chromatography: Rapid chromatographic separation was performed using a mobile phase of acetonitrile, water, and formic acid (55:45:0.1, v/v/v) at a flow rate of 0.25 ml/min.

  • Detection: A Sciex/API3000 tandem mass spectrometer with cation electrospray ionization was used for detection.[1]

Protocol 2: UPLC-MS/MS Method with Ketoconazole Internal Standard
  • Sample Preparation: Protein precipitation of plasma samples was carried out using an acetonitrile-methanol (75%/25%, vol/vol) solution.

  • Internal Standard: Ketoconazole (0.1 μg/ml) was included in the precipitation solution.

  • Chromatography: Ultra-performance liquid chromatography was used.

  • Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was employed for quantification.[2]

Protocol 3: UPLC-MS/MS Method with Fluconazole Internal Standard
  • Sample Preparation: Plasma samples were prepared by protein precipitation with acetonitrile.

  • Internal Standard: Fluconazole was used as an internal standard.

  • Chromatography: An UPLC BEH C18 column was used with a mobile phase consisting of 0.1% aqueous formic acid and acetonitrile.

  • Detection: A tandem mass spectrometer operating in positive ion mode was used for detection.[3]

Visualizing the Workflow and Logic

The following diagrams, created using Graphviz, illustrate the typical workflow for evaluating an internal standard and the logical basis for preferring a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation plasma Plasma Sample spike Spike with Posaconazole & IS plasma->spike precip Protein Precipitation spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantify Analyte/IS Ratio detect->quantify validate Validate Performance (Accuracy, Precision, Linearity, Matrix Effect) quantify->validate

Fig. 1: Experimental workflow for internal standard evaluation.

Logical_Relationship cluster_ideal Ideal Internal Standard Properties cluster_types Internal Standard Types cluster_performance Performance Outcome prop1 Identical Physicochemical Properties prop2 Co-elution with Analyte prop1->prop2 prop3 Similar Ionization Efficiency prop2->prop3 prop4 Corrects for Matrix Effects prop3->prop4 high_accuracy High Accuracy & Precision prop4->high_accuracy d5 This compound (Deuterated) d5->prop1 Closely Mimics analog Structural Analogs (e.g., Ketoconazole) analog->prop1 Similar, but not Identical low_variability Reduced Data Variability high_accuracy->low_variability

Fig. 2: Rationale for preferring deuterated internal standards.

Conclusion

Based on the principles of bioanalytical method validation, a deuterated internal standard such as this compound is theoretically superior to structural analogs. The compiled data, although from different studies, supports this. The method using Posaconazole-d4 demonstrates excellent accuracy and a low LLOQ. While the methods using ketoconazole and fluconazole also show acceptable performance, the potential for differences in extraction recovery, matrix effects, and chromatographic behavior between the analyte and a structural analog internal standard introduces a higher risk of analytical variability. For the most robust and reliable quantification of posaconazole, particularly in complex biological matrices, the use of this compound as an internal standard is highly recommended.

References

The Gold Standard for Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Posaconazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal agent Posaconazole, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison between the use of deuterated and non-deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for Posaconazole, supported by experimental data from published studies.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. A stable isotope-labeled (deuterated) internal standard is widely considered the "gold standard" as its physicochemical properties are nearly identical to the analyte.[1][2][3] This guide will delve into the practical implications of this choice for Posaconazole analysis.

Performance Data: A Comparative Overview

While no single study has been identified that performs a direct head-to-head comparison of a deuterated and a non-deuterated internal standard for Posaconazole under identical conditions, it is possible to collate and compare the performance characteristics reported in different validated bioanalytical methods. The following table summarizes key performance metrics from studies utilizing either a deuterated Posaconazole (Posaconazole-d4) or a non-deuterated, structurally similar compound as the internal standard.

Disclaimer: The data presented below is collated from separate studies and is for illustrative purposes. A direct comparison of these values should be made with caution as the experimental conditions were not identical.

Performance MetricDeuterated IS (Posaconazole-d4)Non-Deuterated IS (Ketoconazole)Non-Deuterated IS (Clotrimazole)
Linearity (r²) >0.99 (implied by method success)Not explicitly stated0.9998
Lower Limit of Quantification (LLOQ) 2 ng/mL[4][5]14 ng/mL[6]50 ng/mL[7]
Intra-day Precision (%CV) <11.01%[5]7% ± 4%[6]2.1 - 4.5%
Inter-day Precision (%CV) <11.01%[5]7% ± 3%[6]3.4 - 5.8%
Intra-day Accuracy (%RE) Within ±10%[5]106% ± 2% of nominal[6]97.2 - 103.4% of nominal
Inter-day Accuracy (%RE) Within ±10%[5]103% ± 4% of nominal[6]98.5 - 102.7% of nominal
Matrix Effect Slight ionization enhancement[5]89% ± 9% for IS[6]Not explicitly stated
Extraction Recovery 84.54 - 88.73%[5]Not explicitly stated82.9 - 91.2%

Experimental Workflows and Methodologies

The following diagrams and protocols outline typical experimental workflows for the quantification of Posaconazole in plasma using either a deuterated or non-deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis s1 Plasma Sample Aliquot s2 Add Internal Standard (Deuterated or Non-Deuterated) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 l1 Inject Supernatant into UPLC/HPLC System s5->l1 Transfer for analysis l2 Chromatographic Separation (e.g., C18 column) l1->l2 l3 Mass Spectrometric Detection (Triple Quadrupole) l2->l3 d1 Peak Integration for Posaconazole & IS l3->d1 Generate chromatograms d2 Calculate Peak Area Ratio (Posaconazole/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: General experimental workflow for Posaconazole quantification.

deuterated_vs_nondeuterated cluster_deuterated Deuterated Internal Standard (Posaconazole-d4) cluster_non_deuterated Non-Deuterated Internal Standard (e.g., Ketoconazole) d_is Posaconazole-d4 d_result High Accuracy & Precision d_is->d_result Co-elutes, Similar ionization d_analyte Posaconazole d_analyte->d_result Compensates for matrix effects nd_is Ketoconazole nd_result Potential for Lower Accuracy nd_is->nd_result Different retention time, Different ionization nd_analyte Posaconazole nd_analyte->nd_result Incomplete compensation for matrix effects

Caption: Rationale for using deuterated vs. non-deuterated internal standards.

Detailed Experimental Protocols

The following are representative protocols synthesized from the literature for the quantification of Posaconazole in human plasma.

Protocol 1: Method Using Deuterated Internal Standard (Posaconazole-d4)

This protocol is based on methodologies described in studies utilizing Posaconazole-d4 as the internal standard.[4][5]

1. Materials and Reagents:

  • Posaconazole reference standard

  • Posaconazole-d4 (internal standard)

  • LC-MS grade acetonitrile, water, and formic acid

  • Human plasma (blank)

2. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (Posaconazole-d4).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions:

  • System: UPLC or HPLC system

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical isocratic composition is 55:45 (v/v) acetonitrile:water with 0.1% formic acid.[4][5]

  • Flow Rate: 0.25 mL/min[4][5]

  • Injection Volume: 5-20 µL

4. Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Posaconazole: Precursor ion (m/z) -> Product ion (m/z) (e.g., 701.4 -> 683.3)[6]

    • Posaconazole-d4: Precursor ion (m/z) -> Product ion (m/z) (adjusted for mass difference)

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Posaconazole to Posaconazole-d4 against the concentration of the calibration standards. Determine the concentration of unknown samples from this curve.

Protocol 2: Method Using Non-Deuterated Internal Standard (Ketoconazole)

This protocol is based on a methodology described in a study utilizing ketoconazole as the internal standard.[6]

1. Materials and Reagents:

  • Posaconazole reference standard

  • Ketoconazole (internal standard)

  • LC-MS grade acetonitrile and methanol

  • Human plasma (blank)

2. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of a precipitation solution consisting of acetonitrile:methanol (75:25, v/v) containing the internal standard (ketoconazole) at a fixed concentration.[6]

  • Vortex the mixture, sonicate for 5 minutes, and then centrifuge at 20,000 x g for 10 minutes.[6]

  • Transfer the supernatant to an autosampler vial for analysis.

3. Liquid Chromatography Conditions:

  • System: UPLC system

  • Column: C18 analytical column

  • Mobile Phase: A stepwise gradient of mobile phase A (e.g., water-based) and mobile phase B (e.g., acetonitrile-based).[6]

  • Flow Rate: 0.8 mL/min[6]

  • Injection Volume: 6 µL[6]

4. Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, Positive

  • MRM Transitions:

    • Posaconazole: 701.4 -> 683.3[6]

    • Ketoconazole: (e.g., 531.1 -> 489.1)

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Posaconazole to Ketoconazole against the concentration of the calibration standards. Determine the concentration of unknown samples from this curve.

Concluding Remarks

The use of a deuterated internal standard, such as Posaconazole-d4, is the recommended best practice for the quantitative bioanalysis of Posaconazole. The near-identical chemical and physical properties ensure that it closely tracks the analyte during all stages of sample preparation and analysis, leading to more effective compensation for matrix effects and other sources of variability. This generally results in improved accuracy, precision, and robustness of the analytical method.[1][2][3]

While non-deuterated internal standards like ketoconazole can be used to develop validated methods, they may not perfectly mimic the chromatographic and ionization behavior of Posaconazole. This can lead to less effective correction for matrix effects and potentially compromise data quality, especially in complex biological matrices. One study noted that the calibration curve for Posaconazole, which did not have a stable isotopically-labeled analog as its internal standard, had a lower coefficient of determination compared to other antifungals in the same assay that did.[8] Therefore, for regulatory submissions and clinical studies where the highest level of accuracy and reliability is required, the use of a deuterated internal standard is strongly advised.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Posaconazole-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Professionals

The proper disposal of Posaconazole-D5, a deuterated internal standard for the antifungal agent Posaconazole, is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. Due to its chemical properties and potential hazards, this compound cannot be treated as common waste. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, aligning with established safety standards and regulations.

Hazard Identification and Safety Profile

Posaconazole and its deuterated forms are classified as hazardous materials. The Safety Data Sheet (SDS) for the closely related Posaconazole-d4 indicates several health and environmental risks.[1] It is crucial to handle this compound with appropriate precautions.

Summary of Hazards Associated with Posaconazole Analogues

Hazard ClassificationDescriptionGHS Hazard Statement
Health Hazards Suspected of causing cancer.[1][2]H351
Suspected of damaging fertility or the unborn child.[1]H361
Harmful if swallowed.[1]H302
Causes damage to organs through prolonged or repeated exposure.[1][2]H372
Causes serious eye irritation.[1]H319
Causes skin irritation.[1]H315
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]H410
Regulatory Framework

The disposal of pharmaceutical waste, especially hazardous compounds like this compound, is regulated by multiple agencies. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] These regulations mandate that hazardous pharmaceutical waste be managed from its point of generation through to its final disposal at a permitted treatment facility.[4][6] Incineration at a licensed medical waste incineration site is a common requirement for such materials.[4][5]

Standard Operating Protocol for this compound Disposal

This protocol provides detailed steps for researchers and laboratory personnel to safely manage and dispose of this compound waste.

1. Personal Protective Equipment (PPE)

Before handling this compound in any form, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used if there is a risk of splashing.[2]

  • Lab Coat: A standard laboratory coat must be worn to protect against skin contact.[2]

2. Waste Segregation and Collection

Proper segregation is the first step in compliant waste management. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [7]

  • Solid Waste:

    • Collect unused or expired pure this compound solid compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated items such as weighing paper, gloves, and pipette tips must be collected in a dedicated, sealed plastic bag or container clearly marked as "Hazardous Chemical Waste."[8]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container.[9][10]

    • The container must be compatible with the solvent used (e.g., acetonitrile).[11]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent, and the estimated concentration.

    • Keep the waste container securely closed except when adding waste.[10][12] Containers should not be filled beyond 90% capacity.[8][12]

3. Disposal of Empty Containers

Empty containers that held this compound must be managed as hazardous waste due to residual contamination.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., the solvent used to make the solution, such as acetonitrile).

    • Collect all three rinsates as hazardous liquid waste and add them to your designated liquid waste container.[10]

    • After triple rinsing, allow the container to air-dry completely in a chemical fume hood.[13]

  • Final Disposal: Once triple-rinsed and dry, deface or remove the original label.[9][13] The container can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policy.

4. Spill Management

In the event of a spill, immediate and safe cleanup is required.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Wear Appropriate PPE: Don all required PPE before beginning cleanup.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to soak up the material.[2][14]

  • Clean the Area: Carefully sweep or collect the absorbed material and place it in a sealed, labeled hazardous waste container. Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G This compound Disposal Workflow cluster_start Waste Generation cluster_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Container Path cluster_final Final Disposal Start This compound Waste Generated WasteType What is the form of the waste? Start->WasteType SolidWaste Unused Solid / Contaminated PPE WasteType->SolidWaste Solid LiquidWaste This compound Solution WasteType->LiquidWaste Liquid EmptyContainer Empty Stock Container WasteType->EmptyContainer Empty Container CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid StoreWaste Store Waste in Designated Secondary Containment Area CollectSolid->StoreWaste CollectLiquid Collect in Labeled, Sealed Liquid Waste Container LiquidWaste->CollectLiquid CollectLiquid->StoreWaste TripleRinse Triple-Rinse with Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container (per institutional policy) TripleRinse->DisposeContainer CollectRinsate->CollectLiquid ArrangePickup Arrange Pickup by Certified Hazardous Waste Disposal Service StoreWaste->ArrangePickup

Caption: Logical workflow for the safe disposal of this compound waste streams.

By adhering to this protocol, researchers and laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and protecting our ecosystems, while building a foundation of trust in safe chemical handling practices.

References

Essential Safety and Logistical Information for Handling Posaconazole-D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Posaconazole-D5, including operational and disposal plans.

Compound Information:

Identifier Information
Name This compound
Synonyms POS-d5
Use Internal standard for the quantification of posaconazole by GC- or LC-MS[1]

Hazard Identification and Personal Protective Equipment (PPE)

Posaconazole and its deuterated forms are potent pharmaceutical compounds that require careful handling to avoid exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]

Summary of Hazards:

  • Suspected of causing cancer.[3]

  • Suspected of damaging fertility or the unborn child.[3]

  • Causes damage to organs through prolonged or repeated exposure.[3]

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • Very toxic to aquatic life with long-lasting effects.[3]

Recommended Personal Protective Equipment (PPE):

Protection Type Equipment Specification
Eye/Face Protection Safety glasses or gogglesWear safety glasses with side shields or chemical splash goggles.[4][5] A face shield may be necessary for splash hazards.[5]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[6][7]
Lab Coat/GownWear a disposable gown or lab coat made of low-permeability fabric with a solid front and long sleeves.[7]
ClothingWear long-sleeved shirts and long pants.[8]
Respiratory Protection RespiratorUse a respirator if ventilation is inadequate or if handling generates dust or aerosols.[9]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain the integrity of this compound.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[10] Read and understand the Safety Data Sheet (SDS).[11]

  • Work Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Weighing and Transferring: When weighing or transferring the solid compound, take care to minimize dust generation.[4] Use appropriate tools and techniques to avoid spills.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in acetonitrile.[1]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or aerosols.[12] Do not eat, drink, or smoke in the handling area.[6]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[2]

Storage Plan:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[13]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and any hazard warnings.[13]

  • Segregation: Store away from incompatible materials.[13]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[12]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weighing paper, and empty containers, in a designated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Collect all liquid waste, such as unused solutions or contaminated solvents, in a separate, clearly labeled hazardous waste container.[13] Do not pour chemical waste down the drain.[12]

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.

Disposal Workflow:

Start Handling of this compound Solid_Waste Solid Waste (Contaminated PPE, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Solvents) Start->Liquid_Waste Sharps_Waste Contaminated Sharps Start->Sharps_Waste Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Designated Sharps Container Sharps_Waste->Sharps_Container Waste_Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Solid_Container->Waste_Disposal_Vendor Liquid_Container->Waste_Disposal_Vendor Sharps_Container->Waste_Disposal_Vendor

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

First-Aid Measures:

Exposure Route Action
Ingestion Get medical attention. Do not induce vomiting unless directed by medical personnel.[2][14]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][14]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Get medical attention if irritation develops and persists.[2][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[2]

Spill Response:

  • Alert: Immediately alert others in the vicinity.[11]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • PPE: Don appropriate PPE before attempting to clean up the spill.[10]

  • Containment: For solid spills, dampen with water to prevent dusting before sweeping.[12] For liquid spills, use an inert absorbent material.

  • Collection: Carefully collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[15]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Reporting: Report the spill to the appropriate safety personnel.

Emergency Contact Workflow:

Exposure Accidental Exposure or Spill First_Aid Administer First Aid Exposure->First_Aid Spill_Cleanup Initiate Spill Cleanup Exposure->Spill_Cleanup Lab_Supervisor Notify Lab Supervisor First_Aid->Lab_Supervisor Medical_Attention Seek Professional Medical Attention First_Aid->Medical_Attention Spill_Cleanup->Lab_Supervisor Safety_Officer Contact Environmental Health & Safety (EHS) Lab_Supervisor->Safety_Officer

Caption: Emergency Response and Communication Protocol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.